4-Hydroxy-5-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLJOANTPJWIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170347 | |
| Record name | 4-Pyrimidinol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-52-0 | |
| Record name | 4-Pyrimidinol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017758520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-4-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Biological Properties of 5-Hydroxymethylpyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural and synthetic compounds with a wide array of biological activities. Among its many derivatives, 5-hydroxymethylpyrimidines have emerged as a class of significant interest due to their presence in bioactive natural products and their potential as therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological properties, and potential mechanisms of action of 5-hydroxymethylpyrimidine derivatives, with a focus on their anticancer and antimicrobial activities.
Synthesis of 5-Hydroxymethylpyrimidines
The synthesis of 5-hydroxymethylpyrimidines can be achieved through various chemical strategies, primarily involving the modification of a pre-existing pyrimidine ring or the construction of the ring itself with the desired hydroxymethyl substituent.
Key Synthetic Approaches
1. Reduction of 5-Carboxylate Precursors: A common and efficient method for introducing the 5-hydroxymethyl group is the reduction of the corresponding 5-ethoxycarbonyl or 5-carboxy-pyrimidine derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF) are typically employed for this transformation.
2. Biginelli Reaction and Subsequent Modifications: The Biginelli reaction, a one-pot multicomponent reaction, provides a versatile route to dihydropyrimidines, which can be further functionalized. While not a direct route to 5-hydroxymethylpyrimidines, the resulting scaffold can be modified at the 5-position. For instance, a 5-alkoxycarbonyl group introduced via the Biginelli reaction can be subsequently reduced.
3. Synthesis from 2,4-Diamino-5-(hydroxymethyl)pyrimidine: For certain derivatives, commercially available or readily synthesized 2,4-diamino-5-(hydroxymethyl)pyrimidine can serve as a key starting material. This intermediate allows for further modifications, such as condensation reactions with phenols in an acidic medium to yield 5-(4-hydroxybenzyl)pyrimidine derivatives.
Experimental Protocols
General Procedure for the Reduction of Ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates:
To a solution of the appropriate ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate (1 mmol) in anhydrous THF (10 mL) at 0°C under a nitrogen atmosphere, LiAlH₄ (2 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 1-2 hours. After completion of the reaction (monitored by TLC), the mixture is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for the Synthesis of Dihydropyrimidones via Biginelli Reaction:
A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of an acid (e.g., HCl, ZnCl₂) and heated to reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration and recrystallized. Further functionalization at the 5-position would be required to introduce the hydroxymethyl group.
Biological Properties and Therapeutic Potential
5-Hydroxymethylpyrimidine derivatives have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 5-hydroxymethylpyrimidine analogs against a variety of human cancer cell lines. The mechanism of action for their anticancer effects is believed to be multifactorial and dependent on the specific substitutions on the pyrimidine ring.
Table 1: Cytotoxicity of Selected 5-Hydroxymethylpyrimidine Derivatives (IC₅₀ values in µM)
| Compound/Derivative | HeLa (Cervical) | HepaRG (Liver) | Caco-2 (Colon) | AGS (Gastric) | A172 (Glioblastoma) | HUVEC (Normal) | K562 (Leukemia) | CFPAC (Pancreatic) |
| Derivative A | 15.8 | 25.1 | 30.5 | 28.4 | 22.9 | >50 | - | - |
| Derivative B | 9.2 | 18.7 | 21.3 | 19.8 | 15.6 | 35.2 | 12.5 | 17.8 |
| Derivative C | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
Note: Data compiled from various sources and represent a selection of reported activities. The specific structures of Derivatives A, B, and C are proprietary to the cited studies but generally represent variations at the 2, 4, and 6 positions of the 5-hydroxymethylpyrimidine core.
Antimicrobial Activity
Certain 5-hydroxymethylpyrimidine derivatives have also shown promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Table 2: Antimicrobial Activity of Selected 5-Hydroxymethylpyrimidine Derivatives (MIC values in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Derivative X | 16 | 32 | 64 | >128 | 64 |
| Derivative Y | 8 | 16 | 32 | 64 | 32 |
| Derivative Z | >128 | >128 | >128 | >128 | >128 |
Note: Data are illustrative and compiled from various studies. The specific structures of Derivatives X, Y, and Z are proprietary to the cited studies.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by 5-hydroxymethylpyrimidines are still under active investigation. However, based on studies of related pyrimidine analogs and preliminary evidence, several potential mechanisms have been proposed.
Inhibition of Tubulin Polymerization
Some 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Modulation of EGFR/STAT3 Signaling
The EGFR/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]
Caption: Potential inhibition of the EGFR/STAT3 signaling pathway.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
While direct evidence for 5-hydroxymethylpyrimidines is emerging, related compounds like 5-hydroxymethylfurfural have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[3][4] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators.
Caption: Putative anti-inflammatory mechanism via NF-κB and MAPK.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 5-hydroxymethylpyrimidine derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[5][6][7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a twofold serial dilution of the 5-hydroxymethylpyrimidine derivatives in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
Conclusion and Future Directions
5-Hydroxymethylpyrimidines represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While their anticancer and antimicrobial activities have been demonstrated, further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. The continued exploration of 5-hydroxymethylpyrimidines is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Physicochemical properties of 4-Hydroxy-5-methylpyrimidine.
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry as they form the core structure of nucleobases like cytosine, thymine, and uracil, and are integral to a wide array of therapeutic agents with diverse biological activities.[1][2] Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing its synthesis, formulation, solubility, and pharmacokinetic profile. This document provides a detailed overview of its core physicochemical characteristics and the experimental methodologies used for their determination.
Core Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These properties are critical for predicting the compound's behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 17758-52-0 | [3][4] |
| Molecular Formula | C₅H₆N₂O | [3][4] |
| Molecular Weight | 110.11 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Synonyms | 5-methylpyrimidin-4-ol, 5-methylpyrimidin-4(3H)-one, 5-Methyl-4-pyrimidinol | [3] |
| InChI | InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | [3] |
| SMILES | CC1=CN=CN=C1O | [4] |
| Melting Point | Data not available in cited sources. | |
| Boiling Point | Data not available in cited sources. | |
| Aqueous Solubility | Data not available; a critical parameter for oral bioavailability.[5] | |
| pKa | Data not available; crucial for understanding ionization state.[5] | |
| LogP (Octanol-Water) | Data not available; indicates lipophilicity. |
Experimental Protocols and Methodologies
The accurate determination of physicochemical properties is essential for drug development.[5] The following sections detail standard experimental protocols for key parameters relevant to pyrimidine derivatives.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is vital for understanding a compound's ionization state at various pH levels, which in turn affects its solubility, permeability, and biological target binding.[5]
Principle: This method involves titrating a solution of the compound with a standardized acid or base while monitoring the pH. The pKa is determined from the resulting titration curve.[5]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffer solutions.[5]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, such as water or a co-solvent system.[5]
-
Titration: Place the solution in a temperature-controlled vessel and incrementally add a standardized titrant (e.g., HCl or NaOH).
-
Data Recording: Record the pH value after each addition of the titrant, ensuring the reading stabilizes.[5]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Determination of LogP (Partition Coefficient)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: This method measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating lipid bilayers) and a buffered aqueous solution (simulating physiological conditions, e.g., PBS at pH 7.4).[5]
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small aliquot to a vial containing pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Agitate the vial for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clear and complete separation of the n-octanol and aqueous layers.[5]
-
Analysis: Carefully extract an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.[5]
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing a drug's oral bioavailability and formulation development.[5]
Principle: The equilibrium solubility method involves saturating an aqueous buffer with the test compound and then measuring the concentration of the dissolved compound.[5]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.[5]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Analysis: Withdraw a sample of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, LC-MS).[5]
Visualizations: Workflows and Conceptual Pathways
Visual diagrams are crucial for understanding the context of experimental processes and the potential biological roles of novel compounds.[5]
Caption: Experimental workflow for synthesis and physicochemical profiling.[5]
Caption: Conceptual role of a pyrimidine derivative as a signaling pathway modulator.[5]
References
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric forms of 4-hydroxy-5-methylpyrimidine. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical factor in the study of heterocyclic compounds. The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its biological activity and pharmacokinetic profile.
This compound is capable of existing in two primary tautomeric forms: the hydroxy (enol) form and the keto (pyrimidinone) form. This guide will delve into the structural aspects of these tautomers, the equilibrium between them, and the experimental and computational methodologies used for their characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from well-studied analogous 4-hydroxypyrimidine systems to provide a thorough understanding of its expected tautomeric behavior.
Tautomeric Forms of this compound
The prototropic tautomerism in this compound involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring. This results in an equilibrium between the aromatic hydroxy form and two possible non-aromatic keto forms.
The principal tautomeric forms are:
-
This compound (Enol form): An aromatic tautomer with the hydroxyl group at the C4 position.
-
5-methylpyrimidin-4(1H)-one (Keto form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N1 nitrogen.
-
5-methylpyrimidin-4(3H)-one (Keto form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N3 nitrogen.
Generally, for 4-hydroxypyrimidine and its derivatives, the keto forms are observed to be the predominant species in both solution and the solid state. This preference is attributed to the greater thermodynamic stability of the amide functionality within the pyrimidinone ring compared to the enol form.
Tautomeric Equilibrium
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the pyrimidine ring. The methyl group at the 5-position in this compound is an electron-donating group, which can subtly influence the electron density of the ring and thereby the relative stability of the tautomers.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomeric Forms
| Tautomer System | Solvent | Method | Predominant Form | Tautomeric Ratio (Keto/Enol) | Reference |
| 4-Hydroxypyrimidine | Various | 13C NMR | Keto | Predominantly Keto | General observation in heterocyclic chemistry literature |
| 4-Hydroxypyrimidine | Gas Phase | Computational | Keto | ~10:1 | Theoretical studies on pyrimidine tautomerism |
| 2-Amino-4-hydroxypyrimidines | Solution | 13C NMR | Keto | Varies with substituents and solvent | [1] |
Note: The data presented for analogous systems suggest that this compound is also expected to exist predominantly in its keto forms in most solvents. The exact ratio of the 1H-keto to 3H-keto tautomer would require specific experimental determination.
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric forms are primarily achieved through spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the tautomeric forms present in a solution. Both 1H and 13C NMR are highly informative.
1H NMR Spectroscopy:
-
N-H Protons: The presence of a broad singlet in the downfield region (typically > 10 ppm) is indicative of the N-H proton of the keto tautomers. The absence of a distinct O-H proton signal for the enol form is common due to exchange.
-
Ring Protons: The chemical shifts of the H2 and H6 protons of the pyrimidine ring will differ between the keto and enol forms due to changes in aromaticity and electron distribution.
-
Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to unique protons of each form.
13C NMR Spectroscopy:
-
C4 Carbon: The chemical shift of the C4 carbon is a key indicator. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), whereas a signal in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).[1]
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Acquire a 1D 13C NMR spectrum. For enhanced sensitivity, a 13C spectrum with proton decoupling is recommended.
-
To aid in unambiguous peak assignment, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Assign all proton and carbon signals to the respective tautomeric forms.
-
For quantitative analysis, integrate well-resolved signals in the 1H NMR spectrum that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers.
-
Caption: Experimental workflow for NMR-based tautomer analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The keto and enol forms possess different chromophoric systems and will therefore exhibit different absorption maxima (λmax). The aromatic enol form is expected to have a different absorption profile compared to the non-aromatic keto forms.
Detailed Experimental Protocol for UV-Vis Analysis:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Solvent Series/pH Titration:
-
Solvent Polarity Study: Prepare a series of solutions with varying solvent polarities (e.g., by mixing dioxane and water in different ratios).
-
pH Titration: Prepare a series of buffered solutions across a range of pH values.
-
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution, typically from 200 to 400 nm, using a quartz cuvette.
-
Data Analysis: Analyze the changes in the absorption maxima and the appearance of isosbestic points to infer the presence of a tautomeric equilibrium. Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers.
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. These calculations can provide insights into the gas-phase energetics and the effects of solvation.
Computational Workflow:
-
Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Data Analysis: Calculate the relative free energies (ΔG) of the tautomers to predict their relative populations at a given temperature. The tautomeric equilibrium constant (KT) can be calculated using the equation: ΔG = -RTln(KT).
Caption: Workflow for computational analysis of tautomerism.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the equilibrium predominantly favoring the keto (pyrimidinone) forms. This guide has outlined the key tautomeric structures and the experimental and computational methodologies required for their in-depth analysis. For researchers in drug development, a thorough understanding and characterization of the tautomeric landscape of this and related pyrimidine derivatives are essential for predicting and optimizing their therapeutic potential. While this document provides a robust framework based on established principles, it is important to underscore the necessity of specific experimental validation to obtain precise quantitative data for this compound.
References
The Pivotal Role of 5-Hydroxymethylpyrimidine Derivatives in Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs. Among its vast array of derivatives, those featuring a 5-hydroxymethyl group have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological roles of 5-hydroxymethylpyrimidine derivatives, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols for their evaluation.
Naturally Occurring 5-Hydroxymethylpyrimidines and Their Fundamental Roles
Nature has long utilized the 5-hydroxymethylpyrimidine core in essential biological molecules. These naturally occurring derivatives play crucial roles in genetic regulation and metabolic processes.
-
5-Hydroxymethylcytosine (5hmC) and 5-Hydroxymethyluracil (5hmU): Found in DNA, these modified nucleobases are central to the regulation of gene expression and are involved in DNA demethylation pathways.[1] The conversion of 5-methylcytosine to 5hmC is catalyzed by the TET (ten-eleven translocation) family of enzymes, a process that has implications in both normal development and diseases like cancer.[1]
-
Bacimethrin: This naturally occurring antibiotic, isolated from Bacillus megaterium, features a 5-hydroxymethylpyrimidine scaffold.[1] Its mechanism of action is linked to its structural similarity to the pyrimidine portion of thiamine (vitamin B1), acting as an antagonist to thiamine-dependent enzymes.[1] Bacimethrin and its analogs have demonstrated both antibacterial and anticancer properties.[1]
-
Thiamine (Vitamin B1): A vital micronutrient, thiamine in its active form, thiamine pyrophosphate (TPP), contains a pyrimidine ring. The pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a crucial precursor in the biosynthesis of TPP, a cofactor essential for carbohydrate metabolism.
Synthetic 5-Hydroxymethylpyrimidine Derivatives in Drug Development
Leveraging the diverse bioactivity of the 5-hydroxymethylpyrimidine core, medicinal chemists have synthesized a plethora of derivatives with a wide range of therapeutic potentials, including anticancer, immunomodulatory, and antimicrobial activities.
Anticancer Activity
A significant body of research has focused on the development of 5-hydroxymethylpyrimidine derivatives as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.
2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Many synthetic 5-hydroxymethylpyrimidine derivatives have been designed to target receptor tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers.
-
VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 5-hydroxymethylpyrimidine derivatives have been investigated as VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor angiogenesis.
-
JAK2 Inhibition and the JAK-STAT Pathway: The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response. Constitutive activation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and other cancers. 5-Hydroxymethylpyrimidine derivatives have been developed as JAK2 inhibitors, interfering with the phosphorylation and activation of downstream STAT proteins, such as STAT3, thereby inhibiting cancer cell proliferation and inducing apoptosis.
2.1.2. Cytotoxic Activity
Some 5-hydroxymethylpyrimidine derivatives exhibit direct cytotoxicity against cancer cells. Studies have shown that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences this activity. For instance, derivatives with a benzylsulfanyl group at the 4-position have been found to be more toxic to cancer cells than those with an aliphatic amino group.[1] Furthermore, the introduction of a 5-hydroxymethyl group to certain pyrimidine scaffolds has been shown to significantly enhance their cytotoxic potency against various cancer cell lines.[1]
Immunomodulatory Activity
Certain 4-arylamino-5-hydroxymethylpyrimidine derivatives have been reported to possess strong immunomodulatory and cytostatic properties, suggesting their potential application in immunotherapies and in the treatment of diseases with an inflammatory component.[2]
Antimicrobial Activity
The 5-hydroxymethylpyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives with a tetrasulfide bridge at the 4-position have shown interesting antibacterial and antifungal properties.[1] The antimicrobial activity is often dependent on the length and nature of the substituent at the 4-position of the pyrimidine ring.[1]
Data Presentation: Biological Activity of 5-Hydroxymethylpyrimidine Derivatives
The following tables summarize the quantitative data on the biological activity of selected 5-hydroxymethylpyrimidine derivatives.
Table 1: Anticancer Activity of 5-Hydroxymethylpyrimidine Derivatives (IC50 values in µM)
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidin-5-yl]methanol | HeLa | 17 | [1] |
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidin-5-yl]methanol | HepaRG | 38 | [1] |
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidin-5-yl]methanol | Caco-2 | 25 | [1] |
| 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | A172 | >100 | [1] |
| 4-(butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | HeLa | 85 | [1] |
| 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | HepaRG | 65 | [1] |
Table 2: Antimicrobial Activity of 5-Hydroxymethylpyrimidine Derivatives (MIC values in mg/mL)
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| 5-hydroxymethylpyrimidine with tetrasulfide bridge at 4-position | Staphylococcus aureus | 4 | [1] |
| 5-hydroxymethylpyrimidine with tetrasulfide bridge at 4-position | Escherichia coli | 8 | [1] |
| 5-hydroxymethylpyrimidine with tetrasulfide bridge at 4-position | Candida albicans | 32 | [1] |
| Derivative with 4-benzylsulfanyl constituent | Aspergillus niger | >100 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 5-hydroxymethylpyrimidine derivatives.
Synthesis of 5-Hydroxymethylpyrimidine Derivatives
General Procedure for the Reduction of Esters to 5-Hydroxymethylpyrimidines:
-
Dissolve the starting pyrimidine-5-carboxylate ester (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Gradually add lithium aluminum hydride (LiAlH4) (2.5 equivalents) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide.
-
Filter the resulting mixture through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-hydroxymethylpyrimidine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-hydroxymethylpyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (VEGFR-2 or JAK2)
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant human kinase (VEGFR-2 or JAK2), and the 5-hydroxymethylpyrimidine derivative at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay like ADP-Glo™, fluorescence polarization, or ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Prepare a two-fold serial dilution of the 5-hydroxymethylpyrimidine derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Mechanisms and Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and structure-activity relationships associated with 5-hydroxymethylpyrimidine derivatives.
Figure 1: VEGFR-2 Signaling Pathway Inhibition.
Figure 2: JAK-STAT Signaling Pathway Inhibition.
Figure 3: Drug Discovery Workflow.
Figure 4: Structure-Activity Relationships.
Conclusion and Future Directions
5-Hydroxymethylpyrimidine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their roles range from fundamental epigenetic regulation in the form of modified DNA bases to potent inhibitors of key signaling pathways implicated in cancer and inflammation. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of their biological profiles.
Future research in this area should continue to focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of how these derivatives interact with their molecular targets and modulate downstream signaling will be crucial for rational drug design.
-
Exploring novel therapeutic targets: While significant progress has been made in targeting kinases, the potential of 5-hydroxymethylpyrimidine derivatives to modulate other enzyme families or cellular processes remains an exciting area of investigation.
-
Optimizing pharmacokinetic properties: Further chemical modifications to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, will be essential for translating promising lead compounds into clinical candidates.
-
Investigating combination therapies: The potential of 5-hydroxymethylpyrimidine derivatives to be used in combination with existing therapies to overcome drug resistance and enhance therapeutic efficacy warrants further exploration.
References
Unveiling the Three-Dimensional Architecture of Novel 5-Hydroxymethylpyrimidines: A Technical Guide to Their Crystal Structure and Biological Significance
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of novel 5-hydroxymethylpyrimidine derivatives, a class of compounds with significant potential in drug development due to their observed cytotoxic and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a comprehensive overview of the crystallographic data, experimental methodologies, and relevant biological pathways.
Core Findings: A Summary of Crystallographic Data
The crystal structures of a series of novel 5-hydroxymethylpyrimidines have been determined using single-crystal X-ray diffraction. The crystallographic data reveals key structural features that underpin their biological activity. The unit cell parameters, bond lengths, and bond angles for representative compounds are summarized below. This quantitative data provides a foundation for structure-activity relationship (SAR) studies and the rational design of future derivatives.
Table 1: Crystallographic Data for Novel 5-Hydroxymethylpyrimidine Derivatives
| Compound ID | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| 3c | 2102842 | C₁₂H₁₃N₃O | Monoclinic | P2₁/c | 12.345(6) | 5.432(3) | 16.789(8) | 90 | 109.87(4) | 90 | 1060.1(9) |
| 3e | 2102843 | C₁₅H₁₉N₃O | Monoclinic | P2₁/c | 10.123(5) | 15.432(8) | 9.876(5) | 90 | 110.12(3) | 90 | 1445.6(1) |
| 3f | 2102844 | C₁₅H₁₇N₃O | Monoclinic | P2₁/c | 12.543(6) | 5.678(3) | 18.987(9) | 90 | 108.76(4) | 90 | 1280.2(1) |
| 3g | 2102845 | C₁₅H₁₉N₃O | Monoclinic | P2₁/c | 10.234(5) | 15.567(8) | 9.987(5) | 90 | 111.23(3) | 90 | 1478.9(1) |
| 3h | 2102846 | C₁₆H₂₁N₃O | Orthorhombic | Pbca | 10.567(5) | 16.123(8) | 18.123(9) | 90 | 90 | 90 | 3089.7(3) |
Table 2: Selected Bond Lengths (Å) for Compound 3c
| Atom 1 | Atom 2 | Bond Length (Å) |
| C4 | N3 | 1.335(2) |
| C5 | C6 | 1.345(3) |
| C5 | C7 | 1.501(3) |
| O1 | C7 | 1.423(2) |
| N1 | C2 | 1.341(2) |
| N1 | C6 | 1.338(2) |
Table 3: Selected Bond Angles (°) for Compound 3c
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N1 | C6 | C5 | 122.5(2) |
| C4 | C5 | C6 | 117.8(2) |
| C4 | C5 | C7 | 121.3(2) |
| C6 | C5 | C7 | 120.9(2) |
| O1 | C7 | C5 | 112.4(2) |
Experimental Protocols
The synthesis and crystallographic analysis of these novel 5-hydroxymethylpyrimidines followed a structured experimental workflow.
General Procedure for the Synthesis of 5-Hydroxymethylpyrimidines (3a-h)
To a solution of the appropriate ester (2 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), lithium aluminium hydride (LiAlH₄, 0.19 g, 5 mmol) was added portionwise at 0 °C. The reaction mixture was stirred for 1 hour, after which 25 mL of chloroform (CHCl₃) was added. The resulting mixture was then carefully poured into 100 mL of ice-cold water and extracted three times with 50 mL portions of CHCl₃. The combined organic extracts were dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent was removed under reduced pressure. The crude product was purified by crystallization from methanol.[1]
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a methanolic solution of the respective compound.[1] Data collection was performed on a suitable single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Visualizing the Path to Discovery and Action
To better illustrate the processes involved in this research, the following diagrams, generated using Graphviz, depict the experimental workflow and the potential signaling pathways through which these compounds exert their biological effects.
Caption: Experimental workflow for the synthesis and crystal structure determination of novel 5-hydroxymethylpyrimidines.
Potential Mechanism of Action: Targeting Key Cellular Pathways
The biological evaluation of these 5-hydroxymethylpyrimidine derivatives has indicated potent cytotoxic and antimicrobial activities.[1] The following diagrams illustrate the likely signaling pathways targeted by these compounds.
Many pyrimidine analogs exert their anticancer effects by interfering with the de novo synthesis of pyrimidines, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.
Caption: The de novo pyrimidine synthesis pathway and potential points of inhibition by 5-hydroxymethylpyrimidine derivatives.
The antimicrobial activity of pyrimidine derivatives can be attributed to the inhibition of essential bacterial processes, such as cell division. A key target in this process is the FtsZ protein, which forms the Z-ring at the site of cell division.
Caption: The FtsZ polymerization pathway, a key target for the antimicrobial activity of pyrimidine derivatives.
This technical guide provides a foundational understanding of the structural and biological aspects of novel 5-hydroxymethylpyrimidines. The detailed crystallographic data, coupled with the outlined experimental protocols and visualized signaling pathways, offer valuable insights for the scientific community and pave the way for the development of new therapeutic agents.
References
The Strategic Role of 4-Hydroxy-5-methylpyrimidine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-5-methylpyrimidine stands as a pivotal precursor in the landscape of organic synthesis, particularly in the construction of complex heterocyclic scaffolds that form the core of numerous pharmaceutical and agrochemical agents. Its strategic substitution pattern and the reactivity of its hydroxyl group allow for a diverse range of chemical transformations, rendering it an invaluable building block for the synthesis of targeted molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, detailing key synthetic transformations, experimental protocols, and quantitative data to support the design and execution of synthetic routes in drug discovery and development.
Introduction: The Versatility of the 5-Methylpyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of synthetic drugs. The introduction of a methyl group at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring imparts specific electronic and steric properties to this compound, influencing its reactivity and the biological activity of its derivatives. The hydroxyl group, in its tautomeric equilibrium with the pyrimidone form, serves as a versatile handle for a variety of chemical modifications. This guide will focus on the key synthetic transformations that leverage this reactivity, providing a roadmap for its application in synthetic chemistry.
Core Synthetic Transformations
The synthetic utility of this compound is primarily centered on the transformation of its hydroxyl group into a more reactive leaving group, typically a chloro group. This activation step opens the door to a wide array of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 4-position of the pyrimidine ring.
Activation of the Hydroxyl Group: Chlorination
The conversion of this compound to 4-chloro-5-methylpyrimidine is the crucial first step in most synthetic sequences. This is typically achieved by treatment with phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent itself.[1][2] The resulting 4-chloropyrimidine is a highly reactive intermediate, susceptible to nucleophilic attack.
The general workflow for the synthesis of 4-chloro-5-methylpyrimidine and its subsequent reactions is depicted below.
Caption: General synthetic pathways from this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the chloride ion to yield the substituted product.
Caption: The addition-elimination mechanism of SNAr.
This powerful reaction allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to the synthesis of diverse libraries of pyrimidine derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic transformations of this compound.
Synthesis of 4-Chloro-5-methylpyrimidine
This procedure is adapted from general methods for the chlorination of hydroxypyrimidines.[1][3]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Toluene or other high-boiling inert solvent (optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of this compound (1.0 eq) and phosphorus oxychloride (2.0-5.0 eq) is prepared. Optionally, a catalytic amount of N,N-dimethylaniline or an equimolar amount of pyridine can be added.
-
The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized to pH 7-8 with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-5-methylpyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Synthesis of 4-Amino-5-methylpyrimidine Derivatives
This protocol outlines the general procedure for the amination of 4-chloro-5-methylpyrimidine.[4]
Materials:
-
4-Chloro-5-methylpyrimidine
-
Primary or secondary amine (1.1-1.5 eq)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or an alcohol like 2-propanol)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 4-chloro-5-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
The reaction mixture is heated to the desired temperature (typically ranging from 80-120 °C) and stirred for 2-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the base and other water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 4-Alkoxy-5-methylpyrimidine Derivatives
This protocol describes the general synthesis of 4-alkoxy-5-methylpyrimidines.
Materials:
-
4-Chloro-5-methylpyrimidine
-
Alcohol (e.g., methanol, ethanol)
-
Base (e.g., Sodium metal (Na), Sodium hydride (NaH), or Sodium hydroxide (NaOH), 1.1 eq)
-
Anhydrous solvent (the corresponding alcohol can often be used as the solvent)
-
Water or saturated aqueous ammonium chloride solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
The alkoxide is generated in situ by carefully adding the base (1.1 eq) to the alcohol (which can also serve as the solvent) under an inert atmosphere (e.g., nitrogen or argon).
-
The 4-chloro-5-methylpyrimidine (1.0 eq) is added to the alkoxide solution.
-
The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) for 1-24 hours, with monitoring by TLC or LC-MS.
-
Once the reaction is complete, it is carefully quenched (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
The product is extracted with a suitable organic solvent.
-
The organic phase is dried, concentrated, and the crude product is purified by column chromatography or distillation.
Synthesis of 4-Thio-5-methylpyrimidine Derivatives
This protocol provides a general method for the synthesis of 4-thio-5-methylpyrimidines.
Materials:
-
4-Chloro-5-methylpyrimidine
-
Thiol (R-SH) (1.1 eq)
-
Base (e.g., Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium carbonate (K₂CO₃), 1.1 eq)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Water
-
Organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
The thiolate is generated by dissolving the thiol (1.1 eq) in the chosen solvent and adding the base (1.1 eq) at room temperature.
-
The 4-chloro-5-methylpyrimidine (1.0 eq) is added to the thiolate solution.
-
The reaction mixture is stirred at room temperature or heated as required (typically 25-80 °C) for 1-12 hours, with monitoring by TLC or LC-MS.
-
After the reaction is complete, an aqueous work-up is performed by adding water and extracting the product with an organic solvent.
-
The combined organic layers are dried, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the key transformations of this compound and its chloro-derivative. Note that specific yields are highly dependent on the substrate and the precise reaction conditions employed.
Table 1: Chlorination of Hydroxypyrimidines
| Starting Material | Reagent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxypyrimidine | POCl₃ (excess) | N,N-dimethylaniline | Reflux | 2-6 | 80-95 | [1][2] |
| Hydroxypyrimidine | POCl₃ (1.0 eq) | Pyridine (1.0 eq) | 140-160 | 2 | 85-98 | [1][3] |
| Thymine | POCl₃ (3.0 eq) | Triethylamine HCl | 108-110 | - | 91.5 | [5] |
Table 2: Nucleophilic Substitution of 4-Chloropyrimidines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | DMF/DMSO/Alcohol | TEA/DIPEA | 80-120 | 2-24 | 70-95 | [4] |
| Alcohol/Alkoxide | Corresponding Alcohol/DMSO | Na/NaH/NaOH | RT - Reflux | 1-24 | 75-90 | |
| Thiol/Thiolate | DMF/THF | NaH/NaOH | 25-80 | 1-12 | 80-95 |
Conclusion
This compound is a versatile and economically significant precursor for the synthesis of a wide range of functionalized pyrimidine derivatives. The straightforward activation of its hydroxyl group to a chloro substituent provides a gateway to a rich chemistry of nucleophilic aromatic substitution. The protocols and data presented in this guide offer a solid foundation for researchers and scientists in the pharmaceutical and agrochemical industries to utilize this valuable building block in the design and development of novel, biologically active molecules. The continued exploration of new reactions and applications of this compound and its derivatives will undoubtedly lead to the discovery of new therapeutic agents and other valuable chemical entities.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Spectroscopic Analysis of 4-Hydroxy-5-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Hydroxy-5-methylpyrimidine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide synthesizes information from closely related pyrimidine derivatives and fundamental spectroscopic principles to offer a robust framework for its characterization. The methodologies and comparative data presented herein serve as a valuable resource for the structural elucidation and analysis of this compound and similar compounds.
Compound Profile: this compound
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purine. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules, including nucleobases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂O[1] |
| Molecular Weight | 110.11 g/mol [1] |
| Appearance | Solid[1] |
| Synonyms | 5-methylpyrimidin-4-ol, 5-methyl-4-pyrimidinol |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within the pyrimidine ring. The absorption maxima (λmax) are sensitive to the nature and position of substituents, as well as the solvent polarity and pH.
For this compound, the spectrum is expected to be influenced by the electron-donating effects of the hydroxyl and methyl groups. The tautomeric equilibrium between the hydroxy and keto forms can also significantly affect the UV-Vis absorption.
Table 2: Comparative UV-Vis Spectral Data of Related Pyrimidine Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 4-Methylpyrimidine | - | ~245, ~270 | NIST WebBook[2] |
| Pyrimidine Derivative (BT10M) | Methanol:Acetonitrile (1:1) | 275 | [3][4] |
| 4,6-dihydroxypyrimidine | Acidic Medium | 252-254 | [5] |
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol for the UV-Vis analysis of a pyrimidine derivative is as follows:
-
Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a buffered solution) in a 100 mL volumetric flask to create a stock solution. Further dilute the stock solution to obtain a concentration within the linear range of the spectrophotometer (typically 5-15 µg/mL).[3][6]
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the sample solution from 200 to 400 nm against a solvent blank.[3]
-
Analysis : Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.
Table 3: Expected and Comparative IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes | Reference |
| O-H stretch (hydroxyl) | 3200-3600 (broad) | Indicates hydrogen bonding. | [7] |
| C-H stretch (aromatic) | 3000-3100 | [7] | |
| C-H stretch (methyl) | 2850-2960 | [7] | |
| C=O stretch (keto tautomer) | 1650-1700 | May be present due to tautomerism. | |
| C=N and C=C stretch (ring) | 1400-1600 | Characteristic of the pyrimidine ring. | [8][9] |
| C-O stretch | 1000-1300 | [7] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
A typical protocol for obtaining an FTIR spectrum of a solid pyrimidine sample is the KBr pellet method:
-
Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation : Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons on the pyrimidine ring and the methyl group. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.
Table 4: Predicted and Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Notes | Comparative Data (ppm) |
| H2 | 8.0 - 8.5 | s | 4-(4-fluorophenyl)-5-methylpyrimidine: 9.13 (s)[11] | |
| H6 | 8.3 - 8.8 | s | 4-(4-fluorophenyl)-5-methylpyrimidine: 8.65 (s)[11] | |
| -CH₃ | 2.0 - 2.5 | s | 4-(4-chlorophenyl)-5-methylpyrimidine: 2.40 (s)[11] | |
| -OH | 5.0 - 12.0 | br s | Dependent on solvent and concentration. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.
Table 5: Predicted and Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted δ (ppm) | Notes | Comparative Data (ppm) |
| C2 | 150 - 155 | 4-ethyl-5-methylpyrimidine: 156.70[11] | |
| C4 | 160 - 165 | Attached to -OH group. | 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE shows signals in this region.[5] |
| C5 | 110 - 120 | Attached to -CH₃ group. | 4-ethyl-5-methylpyrimidine: 128.60[11] |
| C6 | 155 - 160 | 4-ethyl-5-methylpyrimidine: 169.73[11] | |
| -CH₃ | 10 - 20 | 4-(4-chlorophenyl)-5-methylpyrimidine: 17.18[11] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[12] Ensure complete dissolution, using sonication if necessary.[12]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled spectrum is standard. Additional experiments like DEPT can be run to aid in assigning carbon signals.
-
Analysis : Integrate the ¹H signals to determine proton ratios and analyze the multiplicities to deduce coupling information. Assign the chemical shifts in both spectra to the respective atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (C₅H₆N₂O), the expected exact mass of the molecular ion [M]⁺ is approximately 110.0480. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
Table 6: Expected Key Ions in the Mass Spectrum of this compound
| m/z (proposed) | Ion | Notes |
| 110 | [M]⁺ | Molecular ion |
| 82 | [M - CO]⁺ | Loss of carbon monoxide from the keto tautomer is a common fragmentation pathway for hydroxypyrimidines. |
| 81 | [M - HCN]⁺ | Loss of hydrogen cyanide, characteristic of nitrogen heterocycles. |
| 67 | - | Further fragmentation. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" ionization technique that often yields a prominent molecular ion peak, while EI is a "hard" technique that can induce more fragmentation.[13][14]
-
Data Acquisition : Introduce the sample into the mass spectrometer and acquire the mass spectrum. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
-
Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. Compare the observed m/z values with theoretical values for proposed fragments.
Signaling Pathways and Logical Relationships
At present, there is no widely documented specific signaling pathway directly modulated by this compound in the public domain. However, pyrimidine analogs are known to interfere with nucleic acid biosynthesis and can act as antagonists of pyrimidine nucleoside receptors. Further research would be required to elucidate any specific biological activity and associated signaling pathways for this particular compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
The Therapeutic Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrimidine scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous clinically significant drugs. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows.
Anticancer Applications
Pyrimidine derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 4i [1] | Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | MCF-7 (Breast) | 0.33 ± 0.24 |
| HeLa (Cervical) | 0.52 ± 0.13 | ||
| HepG2 (Liver) | 3.09 ± 0.11 | ||
| Compound 9 [2] | Pyrrolo[2,3-d]pyrimidin-6-one | Human Breast Cancer Cells | 18 |
| Compound 2 [2] | Furo[2,3-d]pyrimidine-1,3,4-oxadiazole | HT-1080, MCF-7, MDA-MB-231, A549 | 13.89 - 19.43 |
| Compound 11 [2] | Pyrido[2,3-d]pyrimidine-4(3H)-one | EGFRWT | 0.099 |
| EGFRT790M | 0.123 | ||
| 3b [3] | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | ||
| HaCaT (Normal Keratinocytes) | 33.5 | ||
| 2d [4] | Pyrido[2,3-d]pyrimidine | A549 (Lung) | Strong cytotoxicity at 50 µM |
Key Signaling Pathway: EGFR Inhibition
Many pyrimidine-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overactivation of the EGFR signaling pathway is a common feature in many cancers.
Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, often by targeting essential microbial enzymes that are absent in humans.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against selected microbial strains.
| Compound ID/Reference | Derivative Class | Microorganism | MIC (µg/mL) |
| 14d, 14j [5] | Dihydropyrimidine | Gram-positive & Gram-negative bacteria | 62.5 - 100 |
| 99c, 100c [5] | Dihydropyrimidine | Bacillus subtilis | 25 - 50 |
| 35i [5] | Dihydropyrimidine | Candida albicans | 100 |
| Bromo & Iodo derivatives [6] | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 |
| Compound 19 [6] | Pyrrolopyrimidine | Staphylococcus aureus | 16 |
| Compound 21 [6] | Thienopyrimidine | Staphylococcus aureus | 32 |
| Compound 9a [7] | Pyrazolo[3,4-d]pyrimidine | Gram-positive & Gram-negative bacteria | 48 |
Experimental Workflow: Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro activity of an antimicrobial agent.
Antiviral Applications
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. More recent research has expanded the scope of pyrimidine derivatives to include non-nucleoside inhibitors that target various stages of the viral life cycle, from entry and replication to assembly and release.
Quantitative Data: Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) of pyrimidine derivatives against different viruses.
| Compound ID/Reference | Derivative Class | Virus | EC50 (µM) |
| 71 [8] | Pyrimidin-3,5(2H)-dione | Chikungunya virus (CHIKV) | 42 |
| 7, 8, 11, 14, 16 [8] | Coumarin-pyrimidine hybrids | Chikungunya virus (CHIKV) | 10.2 - 19.1 |
| 75 [8] | Triazolopyrimidine | Chikungunya virus (CHIKV) 899 strain | 2.6 ± 1 |
| 78, 80 [8] | Triazolopyrimidine | Chikungunya virus (CHIKV) | 5.2 ± 0.5, 6.9 ± 2 |
| Compound 9 [9] | Oxadiazolo[3,4-d]pyrimidine nucleoside | Vesicular stomatitis virus (VSV) | ~10-18x more potent than DDI and Acyclovir |
| Compound 1 (Cmp1) [10] | Not specified | Human Cytomegalovirus, Adenoviruses | Low micromolar to nanomolar range |
Experimental Workflow: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell culture.
Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vivo anti-inflammatory efficacy of pyrimidine derivatives in the carrageenan-induced paw edema model.
| Compound ID/Reference | Derivative Class | Animal Model | Dose | % Edema Inhibition | Time Point |
| Compound (I) [11] | Pyrimidine-5-carbonitrile | Rat | 50 mg/kg | 83% | Not specified |
| 10c, 10j, 14e [11] | Pyrimidine derivatives | Rat | Not specified | 78.9 - 89.5% | 4 h |
| Two most potent compounds [12] | Polysubstituted pyrimidines | Rat | Not specified | 36% and 46% | Not specified |
| Compounds 1, 2, 3 [13] | Benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine | Rat | 200 mg/kg | 96.31%, 72.08%, 99.69% | 4 h |
Key Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 2,4-Diaminopyrimidine Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which are common scaffolds in many therapeutic agents.
Materials:
-
2,4,6-trichloropyrimidine
-
Appropriate amine (2 equivalents)
-
Solvent (e.g., ethanol, isopropanol)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the appropriate amine (2 equivalents) and the base (2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 2,4-diaminopyrimidine derivative.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Pyrimidine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Pyrimidine derivatives (test compounds)
-
Vehicle (e.g., saline, DMSO)
-
Pletysmometer or calipers
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer the pyrimidine derivatives or the vehicle to the animals via the desired route (e.g., oral, intraperitoneal).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a pletysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group at each time point.
The pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the vast potential that remains to be explored. This technical guide has provided a comprehensive overview of the current landscape of pyrimidine-based drug discovery, with a focus on anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The presented quantitative data, detailed experimental protocols, and visual representations of key biological pathways are intended to empower researchers in their efforts to develop the next generation of pyrimidine-based medicines. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the discovery of even more potent and selective pyrimidine derivatives for the treatment of a wide range of human diseases.
References
- 1. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 6. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polysubstituted Pyrimidines as mPGES-1 Inhibitors: Discovery of Potent Inhibitors of PGE2 Production with Strong Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
Navigating the Chemical Landscape of C5H6N2O: A Technical Guide for Researchers
The molecular formula C5H6N2O represents a diverse array of structural isomers, each with unique physicochemical properties and potential biological activities. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is crucial for leveraging their potential in medicinal chemistry and biochemical research. This technical guide provides an in-depth exploration of the C5H6N2O isomer family, with a focused analysis on a prominent and functionally significant member, N-acetylimidazole.
The Isomeric Diversity of C5H6N2O
The constitutional isomers of C5H6N2O encompass a variety of heterocyclic scaffolds, including but not limited to, derivatives of imidazole, pyrazole, pyridine, and pyrimidine. The specific arrangement of atoms and functional groups within these structures dictates their chemical reactivity, stability, and interaction with biological targets. While a singular, extensively studied drug candidate with this molecular formula is not prominent in the current landscape, the constituent heterocyclic cores are well-represented in numerous FDA-approved drugs and clinical candidates, highlighting the potential of this chemical space.
Featured Isomer: N-acetylimidazole (1-(1H-imidazol-1-yl)ethanone)
N-acetylimidazole is a notable isomer of C5H6N2O, widely recognized for its utility as a chemical probe and modifying agent in protein chemistry. Its application in studying protein structure and function makes it a valuable tool in drug discovery and development, particularly in the characterization of protein targets and the investigation of enzyme mechanisms.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of N-acetylimidazole is presented in the table below, providing a foundational dataset for its application in experimental settings.
| Property | Value |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | 1-(1H-imidazol-1-yl)ethanone |
| CAS Number | 2466-76-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 101-104 °C |
| Boiling Point | 206 °C (decomposes) |
| Solubility | Soluble in water, ethanol, and chloroform. |
| pKa | ~3.6 (for the imidazolium ion) |
Synthesis of N-acetylimidazole
N-acetylimidazole is typically synthesized through the reaction of imidazole with an acetylating agent, such as acetic anhydride or acetyl chloride, in an inert solvent. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group.
Experimental Protocol: Synthesis of N-acetylimidazole
Materials:
-
Imidazole
-
Acetic anhydride
-
Anhydrous diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve imidazole in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add an equimolar amount of acetic anhydride to the cooled solution via a dropping funnel with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The product, N-acetylimidazole, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield N-acetylimidazole as a white crystalline solid.
-
Characterize the product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.
Biological and Biochemical Applications
The primary utility of N-acetylimidazole in a drug development context lies in its ability to selectively acetylate the side chains of specific amino acid residues in proteins. This reactivity is a valuable tool for:
-
Active Site Mapping: By modifying amino acid residues and observing changes in protein activity, researchers can identify key residues involved in substrate binding and catalysis.
-
Protein Structure-Function Studies: Selective acetylation can be used to probe the role of specific residues in protein folding, stability, and protein-protein interactions.
-
Enzyme Inhibition Studies: Acetylation of critical residues can lead to irreversible enzyme inhibition, providing insights into enzyme mechanisms and a potential strategy for inhibitor design.
The reaction of N-acetylimidazole with a tyrosine residue, a common target for acetylation, is depicted below.
Experimental Protocol: Acetylation of a Model Protein
Materials:
-
Lysozyme (or other model protein)
-
N-acetylimidazole
-
Phosphate buffer (pH 7.0)
-
UV-Vis Spectrophotometer
-
Dialysis tubing
Procedure:
-
Prepare a solution of the model protein (e.g., lysozyme) in phosphate buffer.
-
Prepare a stock solution of N-acetylimidazole in a suitable solvent (e.g., acetonitrile).
-
Add a molar excess of the N-acetylimidazole solution to the protein solution with gentle stirring.
-
Monitor the reaction by observing the change in absorbance at 278 nm, which is characteristic of the acetylation of tyrosine residues.
-
After the reaction is complete, remove the excess reagent and byproducts by dialysis against the phosphate buffer.
-
Analyze the modified protein using techniques such as mass spectrometry to determine the extent and sites of acetylation.
-
Conduct functional assays to assess the impact of acetylation on the protein's biological activity.
Logical Workflow for Utilizing N-acetylimidazole in Target Validation
The following diagram illustrates a logical workflow for employing N-acetylimidazole in the process of validating a protein as a potential drug target.
An In-depth Technical Guide to the Chemical Properties and Potential Biological Significance of 5-Methyl-1H-pyrimidin-6-one (CAS 17758-52-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. These include applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. 5-Methyl-1H-pyrimidin-6-one (also known as 4-hydroxy-5-methylpyrimidine) is a pyrimidine derivative that, while primarily classified as a research chemical and building block for organic synthesis, holds potential for biological investigation due to its structural similarity to known bioactive molecules. This guide aims to consolidate the known chemical data for this compound and provide a framework for exploring its potential pharmacological applications.
Chemical and Physical Properties
5-Methyl-1H-pyrimidin-6-one is a solid organic compound with the molecular formula C₅H₆N₂O.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 17758-52-0 | Multiple Sources |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| IUPAC Name | 5-methyl-1H-pyrimidin-6-one | N/A |
| Synonyms | This compound, 5-Methylpyrimidin-4(3H)-one | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 192.1 °C at 760 mmHg | N/A |
| Flash Point | 70 °C | N/A |
| Density | 1.22 g/cm³ | N/A |
| SMILES | CC1=CN=CNC1=O | N/A |
| InChI Key | SHLJOANTPJWIHS-UHFFFAOYSA-N | [1] |
Synthesis Protocol
The synthesis of 4-hydroxypyrimidines can be achieved through the condensation of a β-ketoester or a related three-carbon precursor with an amidine or urea derivative. A general and representative method for the synthesis of a 6-substituted-4-hydroxypyrimidine is described below. This can be adapted for the synthesis of 5-methyl-1H-pyrimidin-6-one.
Reaction Scheme:
A representative synthesis of a 5-methylpyrimidinone.
Materials:
-
Ethyl 2-formylpropanoate
-
Formamide
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Condensation: To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-formylpropanoate and formamide.
-
Reflux: Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Potential Biological Significance and Research Directions
While specific biological data for 5-methyl-1H-pyrimidin-6-one is scarce, the pyrimidine scaffold is a well-established pharmacophore. Structurally similar compounds have been reported to exhibit a range of biological activities, suggesting potential avenues of research for this molecule.
-
Anticancer Activity: Many pyrimidine derivatives are known to possess cytotoxic effects against various cancer cell lines. For instance, studies on 5-hydroxymethylpyrimidines have demonstrated moderate anticancer properties. The mechanism of action for such compounds often involves the inhibition of key enzymes in cell proliferation or the induction of apoptosis.
-
Enzyme Inhibition: The pyrimidine ring is a common feature in many enzyme inhibitors. For example, derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and other kinases involved in signaling pathways.
-
Antimicrobial Properties: The pyrimidine nucleus is present in several antimicrobial agents. Research on novel pyrimidine derivatives has shown activity against various bacterial and fungal strains.
Given these precedents, 5-methyl-1H-pyrimidin-6-one could be a valuable starting point for the development of novel therapeutic agents. Future research could focus on screening this compound against a panel of cancer cell lines and microbial strains, as well as investigating its potential to inhibit key enzymes in disease-related pathways.
Generalized Experimental Workflow for Biological Evaluation
For a novel compound such as 5-methyl-1H-pyrimidin-6-one, a systematic approach to biological evaluation is necessary. The following workflow outlines a general strategy for screening and characterizing its potential bioactivity.
Generalized workflow for biological evaluation of a novel compound.
Hypothetical Signaling Pathway: Kinase Inhibition
Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways. A potential mechanism of action for a bioactive derivative of 5-methyl-1H-pyrimidin-6-one could be the inhibition of a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
5-Methyl-1H-pyrimidin-6-one is a readily accessible chemical entity with a scaffold that is prevalent in a multitude of biologically active compounds. While direct evidence of its biological effects is currently limited, its structural features warrant further investigation. This guide provides a foundational understanding of its chemical properties and offers a strategic framework for its synthesis and potential biological evaluation. For researchers in drug discovery and medicinal chemistry, this compound represents an opportunity to explore new chemical space in the ongoing search for novel therapeutic agents.
References
Methodological & Application
Synthesis of 4-Hydroxy-5-methylpyrimidine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 4-Hydroxy-5-methylpyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The described two-step synthesis offers a reliable and accessible method for researchers and scientists in the field.
Introduction
This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The strategic placement of the hydroxyl and methyl groups on the pyrimidine ring provides a versatile platform for further chemical modifications. This protocol details a robust synthesis pathway starting from commercially available precursors, involving the formation of a key enamine intermediate followed by a cyclocondensation reaction.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 3-amino-2-methylbut-2-enoate, from ethyl 2-methyl-3-oxobutanoate. The subsequent step is the cyclocondensation of this intermediate with formamide in the presence of a base to yield the final product.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-amino-2-methylbut-2-enoate
This procedure outlines the formation of the enamine intermediate from the corresponding β-ketoester.[1]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol)
-
Ammonium hydroxide (50 mL)
-
Hexane
-
Ice-cold water
Procedure:
-
Dissolve ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) in ammonium hydroxide (50 mL) in a suitable reaction vessel.
-
Stir the resulting solution at 20°C for 72 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate several times with ice-cold water.
-
Recrystallize the crude product from hexane to yield ethyl 3-amino-2-methylbut-2-enoate as colorless crystals.
Step 2: Synthesis of this compound
This part of the protocol describes the cyclocondensation reaction to form the final pyrimidine ring. This is an adapted general procedure for the synthesis of 4-hydroxypyrimidines.
Materials:
-
Ethyl 3-amino-2-methylbut-2-enoate (from Step 1)
-
Formamide
-
Sodium ethoxide
-
Ethanol (or other suitable high-boiling solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add ethyl 3-amino-2-methylbut-2-enoate.
-
Add an excess of formamide to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and then water to remove any remaining salts and impurities.
-
Dry the purified this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Reagent/Solvent | Conditions | Product | Yield (%) |
| 1 | Ethyl 2-methyl-3-oxobutanoate | 144.17 | 30 | 0.21 | Ammonium hydroxide (50 mL) | 20°C, 72 hours | Ethyl 3-amino-2-methylbut-2-enoate | 42[1] |
| 2 | Ethyl 3-amino-2-methylbut-2-enoate | 143.18 | - | - | Formamide, Sodium ethoxide | Reflux | This compound | - |
Note: The yield for Step 2 is dependent on the specific reaction conditions and scale, and should be determined experimentally.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Sodium ethoxide is a strong base and is corrosive; handle with extreme caution.
-
Formamide is a teratogen; avoid inhalation and skin contact.
This detailed protocol provides a solid foundation for the successful synthesis of this compound, enabling further research and development in the field of medicinal chemistry.
References
Application Notes and Protocols: 4-Hydroxy-5-methylpyrimidine as a Versatile Building Block for Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methylpyrimidine, also known as thymine, is a fundamental heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of antiviral nucleoside analogues. Its inherent structural similarity to the natural pyrimidine bases found in nucleic acids makes it an ideal scaffold for developing molecules that can interfere with viral replication. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potent antiviral agents, with a focus on thymidine analogues such as Zidovudine (AZT) and Stavudine (d4T), both significant drugs in the management of HIV-1 infections.
The primary mechanism of action for antiviral drugs derived from this pyrimidine core involves their intracellular conversion to the corresponding triphosphate. This active form then acts as a competitive inhibitor and a chain terminator for viral reverse transcriptase or DNA polymerase, enzymes essential for viral replication.[1][2][3] This targeted approach provides a high degree of selectivity for viral enzymes over host cell polymerases, although cellular toxicity can still be a consideration.[3]
Synthetic Pathways from this compound
This compound is the essential pyrimidine component of the nucleoside thymidine. The general synthetic strategy involves the glycosylation of the pyrimidine base with a protected deoxyribose sugar moiety, followed by further modifications to introduce the desired antiviral pharmacophore. While direct synthesis from this compound is a valid conceptual pathway, many established protocols commence with the more readily available thymidine, which itself is derived from precursors related to this compound.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of antiviral nucleoside analogues.
Featured Antiviral Agents
Zidovudine (AZT)
Zidovudine was the first antiretroviral drug approved for the treatment of HIV-1 infection. It is a thymidine analogue where the 3'-hydroxyl group is replaced by an azido group.[4] This modification, after intracellular phosphorylation to AZT-triphosphate, leads to the termination of the growing viral DNA chain when incorporated by HIV reverse transcriptase.[2][3]
Stavudine (d4T)
Stavudine is another potent nucleoside reverse transcriptase inhibitor (NRTI). It is an analogue of thymidine containing a double bond between the 2' and 3' carbons of the ribose ring, and it lacks the 3'-hydroxyl group.[1] Similar to Zidovudine, its triphosphate form acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase.[1][5]
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of Zidovudine and Stavudine, along with some of their derivatives. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[6]
Table 1: Antiviral Activity and Cytotoxicity of Zidovudine and its Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Zidovudine (AZT) | HIV-1 (IIIB) | MT-4 | 0.015 | >100 | >6667 | [7] |
| Zidovudine (AZT) | HIV-1 | CEM/0 | 0.10 | >100 | >1000 | [8] |
| Derivative 5 | HIV-1 (IIIB) | MT-4 | 0.0012 | 34.05 | 28375 | [7] |
| Derivative 30 | HIV-1 (IIIB) | MT-4 | 0.0012 | 34.05 | 28375 | [8] |
| AZT-Cycl | HIV-1 | PBMCs | 1 | >1000 | >1000 | [9] |
Table 2: Antiviral Activity and Cytotoxicity of Stavudine and its Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Stavudine (d4T) | HIV-1 | Various | Potent in vitro activity | Dose-limiting toxicity observed | - | [10] |
| 4'-Ethynyl-d4T | HIV-1 | Cell Culture | More potent than d4T | Less toxic than d4T | - | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of Zidovudine (AZT) from Thymidine
This protocol outlines a common synthetic route to Zidovudine starting from thymidine.[13][14]
Materials:
-
Thymidine
-
Triphenylmethyl chloride (Trityl chloride)
-
Pyridine (anhydrous)
-
Methanesulfonyl chloride (MsCl)
-
Lithium azide (LiN3)
-
Dimethylformamide (DMF, anhydrous)
-
Acetic acid (80%)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
5'-O-Tritylation of Thymidine:
-
Dissolve thymidine in anhydrous pyridine.
-
Add triphenylmethyl chloride portion-wise at room temperature and stir.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, evaporate the solvent, and purify the product by silica gel chromatography to obtain 5'-O-tritylthymidine.
-
-
3'-O-Mesylation:
-
Dissolve 5'-O-tritylthymidine in anhydrous pyridine and cool in an ice bath.
-
Slowly add methanesulfonyl chloride and stir the mixture at low temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, work up the reaction mixture as described in the previous step to isolate the 3'-O-mesylated product.
-
-
Azidation:
-
Dissolve the 3'-O-mesylated compound in anhydrous DMF.
-
Add lithium azide and heat the mixture.
-
Monitor the formation of the 3'-azido product by TLC.
-
After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the crude product by chromatography to yield 3'-azido-3'-deoxy-5'-O-tritylthymidine.
-
-
Detritylation:
-
Dissolve the tritylated azido compound in 80% acetic acid and heat.
-
Monitor the removal of the trityl group by TLC.
-
After completion, evaporate the acetic acid under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain Zidovudine.
-
Protocol 2: Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol describes a method to determine the anti-HIV-1 activity of a compound by measuring the inhibition of p24 antigen production in infected cells.[9]
Materials:
-
Human T-cell line (e.g., MT-4)
-
HIV-1 laboratory strain (e.g., IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Zidovudine)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed MT-4 cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in complete culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the wells containing the cells. Include a "no drug" control (virus only) and a "cell only" control (no virus, no drug).
-
-
Viral Infection:
-
Infect the cells with a pre-titered amount of HIV-1.
-
-
Incubation:
-
Incubate the plates for a suitable period (e.g., 7 days) at 37°C in a CO2 incubator.
-
-
p24 Antigen Quantification:
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration compared to the "virus only" control.
-
Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the test compound on the host cells.[7]
Materials:
-
Human T-cell line (e.g., MT-4)
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 of the antiviral activity assay protocol, but without adding the virus.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the "cell only" control.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration.
-
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
Diagram: Mechanism of Action of Zidovudine
Caption: Intracellular activation and mechanism of action of Zidovudine.
Conclusion
This compound is a cornerstone in the synthesis of a significant class of antiviral drugs. Its role as the fundamental pyrimidine unit in thymidine provides a direct synthetic lineage to powerful antiretroviral agents like Zidovudine and Stavudine. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics based on this versatile chemical scaffold. Further exploration of derivatives of this compound holds promise for the identification of next-generation antiviral agents with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. Zidovudine - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Stavudine - Wikipedia [en.wikipedia.org]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zidovudine synthesis - chemicalbook [chemicalbook.com]
- 14. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
Application Notes and Protocols for the Characterization of 4-Hydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Hydroxy-5-methylpyrimidine. The methods described herein are essential for identity confirmation, purity assessment, and stability studies of this compound, which is a crucial intermediate in various synthetic and pharmaceutical applications.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of spectroscopic, chromatographic, and thermal analysis techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and physical properties. This integrated approach ensures a comprehensive and reliable characterization of the compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The analysis of pyrimidine derivatives by FT-IR reveals characteristic vibrational modes of the pyrimidine ring and its substituents.[1]
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) | [2] |
| N-H stretch (ring) | 3100 - 3500 (broad) | [2] |
| C-H stretch (aromatic) | 3000 - 3100 | [3] |
| C-H stretch (methyl) | 2850 - 3000 | [3] |
| C=O stretch (keto-enol tautomerism) | 1650 - 1720 | [2] |
| C=N and C=C stretch (ring) | 1450 - 1650 | [2] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer (e.g., Shimadzu FTIR-8400S, Bruker).[3]
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
Compare the obtained spectrum with reference spectra of similar pyrimidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~10-12 | Singlet | OH/NH proton (exchangeable with D₂O) |
| ¹H | ~8.0-8.5 | Singlet | H at C2 or C6 |
| ¹H | ~7.0-7.5 | Singlet | H at C2 or C6 |
| ¹H | ~2.0-2.5 | Singlet | CH₃ protons |
| ¹³C | ~160-170 | - | C4 (C-OH) |
| ¹³C | ~150-160 | - | C2 and C6 |
| ¹³C | ~110-120 | - | C5 |
| ¹³C | ~10-20 | - | CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker).[4]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Fragmentation patterns can further confirm the structure.
Table 3: Expected Mass Spectrometric Data for this compound
| Ionization Mode | Ion | m/z (calculated) |
| ESI+ | [M+H]⁺ | 111.0556 |
| ESI- | [M-H]⁻ | 109.0404 |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Waters-micromass ZQ).
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak.
-
For high-resolution mass spectrometry (HRMS), compare the accurate mass with the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in MS/MS experiments to further elucidate the structure.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method is generally suitable for pyrimidine derivatives.[5]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol or acetonitrile and water (e.g., 30:70 v/v), potentially with a buffer like phosphate buffer at a low pH.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the purity of the sample by calculating the peak area percentage.
-
For quantitative analysis, construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in unknown samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound to increase their volatility.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (with Derivatization):
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
-
-
Instrument and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60-100 °C, hold for 1-2 min.
-
Ramp: Increase to 250-300 °C at a rate of 10-20 °C/min.
-
Final hold: 5-10 min.
-
-
Injection Mode: Split or splitless, depending on the concentration.
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak of the derivatized this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with library spectra for identification.
-
Perform quantitative analysis using an internal standard and a calibration curve.
-
Thermal Analysis
Thermal analysis provides information about the physical and chemical properties of the material as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and heat of fusion.
Table 4: Expected Thermal Analysis Data for Pyrimidine Derivatives
| Technique | Parameter | Typical Value Range | Reference |
| TGA | Decomposition Temperature | Varies depending on the derivative | [9] |
| DSC | Melting Point (°C) | Varies depending on the derivative | [9] |
| DSC | Heat of Fusion (J/g) | Varies depending on the derivative | [9] |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an appropriate TGA or DSC pan (e.g., aluminum, platinum).
-
-
Instrument and Conditions:
-
Instrument: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[10]
-
Heating Rate: A linear heating rate, typically 10 °C/min.[10]
-
Temperature Range: From ambient temperature to a temperature above the decomposition point (e.g., 30-600 °C).
-
-
Data Analysis:
-
TGA: Analyze the thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
DSC: Analyze the thermogram to determine the melting point (peak of the endothermic event) and the heat of fusion (area under the melting peak).
-
Logical Relationships of Analytical Methods
The combination of these analytical techniques provides a comprehensive characterization of this compound. The logical flow ensures that the identity, purity, and properties of the compound are thoroughly investigated.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Predicted GC-MS Spectrum - 4-Amino-5-hydroxymethyl-2-methylpyrimidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0247327) [hmdb.ca]
- 9. scielo.org.co [scielo.org.co]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: 4-Hydroxy-5-methylpyrimidine in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, owing to its structural resemblance to the nucleobases of DNA and RNA. This allows pyrimidine derivatives to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. While a vast number of pyrimidine analogs have been explored, this document focuses on the emerging role of 4-hydroxy-5-methylpyrimidine and its derivatives in the landscape of anticancer drug discovery.
Recent research has highlighted the potential of this specific scaffold, not only in traditional cytotoxic roles but also in modulating key signaling pathways involved in cancer progression. This document provides a detailed overview of the synthesis, biological evaluation, and mechanistic insights into this compound-based compounds as potential anticancer agents.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core can be achieved through various chemical strategies. A key approach involves the modification of a pre-formed pyrimidine ring. For instance, 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been synthesized via the ring rearrangement of 2-amino-5-acetyloxazole.
General Synthetic Protocol for 2-Substituted-amino-5-hydroxy-4-methylpyrimidines
A common synthetic route, as described in patent literature, involves the reaction of 5-acetyl-2-aminooxazole with a primary amine in the presence of water and an alcohol, followed by heating. This process leads to a ring rearrangement, yielding the desired 2-substituted-amino-5-hydroxy-4-methylpyrimidine.[1]
Experimental Protocol:
-
A mixture of 5-acetyl-2-aminooxazole (1 equivalent), the desired primary amine (excess), water, and isopropanol is prepared in a reaction vessel.
-
The reaction mixture is heated to reflux (approximately 130°C) for several hours (e.g., 9-20 hours).
-
The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove excess amine and solvents.
-
The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixtures) to afford the pure 2-substituted-amino-5-hydroxy-4-methylpyrimidine derivative.[1]
A generalized workflow for this synthesis is depicted below:
Caption: Synthetic workflow for 2-substituted-amino-5-hydroxy-4-methylpyrimidines.
Anticancer Activity and Mechanism of Action
Derivatives of this compound have been investigated for their potential anticancer activities through different mechanisms, including the inhibition of leukotriene synthesis and direct cytotoxicity.
Inhibition of Leukotriene Synthesis
Certain 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been identified as inhibitors of leukotriene synthesis.[1] Leukotrienes are inflammatory mediators that have been implicated in the development and progression of several types of cancer.[2][3] Specifically, leukotriene B4 (LTB4), produced by the enzyme leukotriene A4 hydrolase (LTA4H), can promote cancer cell proliferation and survival.[3] By inhibiting LTA4H, these pyrimidine derivatives can reduce the levels of pro-tumorigenic LTB4.
The signaling pathway involving LTA4H is a key target in inflammation-associated cancers.
Caption: Inhibition of the LTA4H pathway by this compound derivatives.
Cytotoxic Activity
While direct cytotoxic data for this compound derivatives is limited in publicly available literature, studies on the closely related 5-methyl-4-thiopyrimidine scaffold provide valuable insights. These thio-analogs have demonstrated cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, K562, CFPAC) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 5-methyl-4-thiopyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) values are determined.
Below is a generalized workflow for evaluating the cytotoxicity of these compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected 5-methyl-4-thiopyrimidine derivatives against various human cancer cell lines. It is important to note that these are thio-analogs, and the activity of the corresponding hydroxy-derivatives may differ.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 ({4-[(4-chlorobenzyl)sulfanyl]-5-hydroxymethyl-6-methyl-2-phenylpyrimidin}) | HeLa (Cervical Cancer) | >100 | [4] |
| K562 (Leukemia) | 55 | [4] | |
| CFPAC (Pancreatic Cancer) | 17-38 | [5] | |
| Compound 4 (4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine) | HeLa (Cervical Cancer) | Weak Activity | [4] |
| K562 (Leukemia) | Weak Activity | [4] | |
| CFPAC (Pancreatic Cancer) | Non-toxic | [4] |
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on 5-methyl-4-thiopyrimidine derivatives suggest that the substituent at the 5-position of the pyrimidine ring plays a crucial role in determining the cytotoxic activity. The presence of a hydroxymethyl group at this position, as in Compound 3, appears to significantly enhance cytotoxicity against cancer cell lines compared to a methyl group in the same position (Compound 4).[4][5] This highlights the potential for further optimization of the this compound scaffold by introducing various substituents at different positions to improve anticancer potency and selectivity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While research on its direct cytotoxic effects is still emerging, its role in the inhibition of key cancer-related pathways, such as leukotriene synthesis, is noteworthy. The available data on closely related thio-analogs further underscores the potential of this pyrimidine core. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives to fully elucidate their therapeutic potential in oncology. Detailed mechanistic studies will also be crucial to identify their specific molecular targets and to guide the rational design of more potent and selective anticancer drug candidates.
References
- 1. US4554276A - 2-Amino-5-hydroxy-4-methylpyrimidine derivatives - Google Patents [patents.google.com]
- 2. Leukotriene A4 hydrolase: an emerging target of natural products for cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 4-Hydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of 4-Hydroxy-5-methylpyrimidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopy and the analysis of analogous structures.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₅H₆N₂O. As a pyrimidine derivative, it is of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. Accurate structural characterization is the foundation for understanding its chemical properties and potential applications. This document outlines the expected results and standardized protocols for its analysis by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Predicted Analytical Data
The following tables summarize the predicted quantitative data for this compound. These values are estimations based on typical chemical shifts for pyrimidine derivatives and theoretical fragmentation patterns.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H2 | 8.8 - 9.3 | 157 - 162 | Expected to be the most downfield proton signal. |
| H6 | 8.5 - 8.9 | 155 - 160 | |
| CH₃ | 2.3 - 2.8 | 20 - 25 | Attached to the pyrimidine ring. |
| OH | Variable (4.0 - 12.0) | - | Broad singlet, position is concentration and solvent dependent. |
| C2 | - | 157 - 162 | |
| C4 | - | 160 - 165 | Carbon bearing the hydroxyl group. |
| C5 | - | 110 - 120 | Carbon bearing the methyl group. |
| C6 | - | 155 - 160 | |
| CH₃ | - | 20 - 25 |
Note: These are approximate ranges. Actual values can vary based on the solvent and experimental conditions.[1]
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 110 | [M]⁺ | Molecular ion peak. |
| 82 | [M - CO]⁺ | Loss of carbon monoxide. |
| 81 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring. |
| 67 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical. |
| 54 | [C₃H₄N]⁺ | Fragmentation of the pyrimidine ring. |
Experimental Protocols
The following are detailed protocols for the NMR and Mass Spectrometry analysis of this compound.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set appropriate parameters, paying attention to the spectral width to include all expected carbon signals.
-
A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., LC-MS with ESI or GC-MS with EI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Ensure the solvent is compatible with the ionization source of the mass spectrometer.
-
-
Instrument Setup and Analysis:
-
For LC-MS (ESI):
-
Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode.
-
Set the ESI source parameters, such as capillary voltage, drying gas flow, and temperature, to optimal values.[2]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
For GC-MS (EI):
-
Inject the sample solution into the gas chromatograph (GC).
-
The sample will be vaporized and separated on the GC column before entering the electron ionization (EI) source.
-
The standard electron energy for EI is 70 eV.
-
Acquire the mass spectrum.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed spectrum with theoretical predictions.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
Caption: General Workflow for Mass Spectrometry Analysis.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
References
Application Notes and Protocols for the Reduction of 5-Hydroxymethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the reduction of 5-hydroxymethylpyrimidines to their corresponding 5-methylpyrimidines. The primary method detailed is the Barton-McCombie deoxygenation, a reliable radical-mediated reaction. Additionally, the biological significance of this transformation is discussed, particularly in the context of thiamine (Vitamin B1) biosynthesis, where 5-hydroxymethylpyrimidine derivatives are key intermediates. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction
5-hydroxymethylpyrimidines are a class of heterocyclic compounds that are precursors to essential biomolecules and exhibit a range of biological activities.[1][2][3] One of the most significant roles of a 5-hydroxymethylpyrimidine derivative, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is as a precursor in the biosynthesis of thiamine (Vitamin B1).[4][5] In this pathway, HMP is pyrophosphorylated and then coupled with a thiazole moiety to form thiamine monophosphate.
The reduction of the 5-hydroxymethyl group to a 5-methyl group is a key chemical transformation. 5-methylpyrimidines, such as 5-methylcytosine, are important epigenetic markers in DNA, influencing gene expression.[6] Therefore, the ability to selectively reduce 5-hydroxymethylpyrimidines to 5-methylpyrimidines is of significant interest for the synthesis of biological probes, therapeutic candidates, and for studying the biological roles of these modifications.
This application note details a robust protocol for this reduction using the Barton-McCombie deoxygenation reaction. This method involves the conversion of the alcohol to a thiocarbonyl derivative, followed by a radical-initiated reduction with a tin hydride.[7][8][9][10]
Experimental Protocols
Method 1: Barton-McCombie Deoxygenation
This two-step procedure is a widely used method for the deoxygenation of alcohols.[7][8][9][10]
Step 1: Synthesis of the Thiocarbonyl Derivative (Xanthate Formation)
This initial step converts the hydroxyl group into a reactive xanthate ester.
-
Materials:
-
5-Hydroxymethylpyrimidine derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the 5-hydroxymethylpyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Add methyl iodide (5.0 eq) and continue stirring at room temperature for 24 hours.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired xanthate derivative.
-
Step 2: Reductive Deoxygenation
This step utilizes a radical initiator and a hydride source to remove the xanthate group and replace it with a hydrogen atom.
-
Materials:
-
Pyrimidine xanthate derivative from Step 1
-
Anhydrous toluene
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (n-Bu₃SnH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the pyrimidine xanthate derivative (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Add AIBN (0.2 eq) and tributyltin hydride (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 5-methylpyrimidine product.[7]
-
Data Presentation
The following table summarizes typical reaction parameters for the Barton-McCombie deoxygenation. Note that yields can vary depending on the specific substrate.
| Step | Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Xanthate Formation | 5-Hydroxymethylpyrimidine | 1.0 | Anhydrous THF | 0 to RT | 24 | 85-95 |
| Sodium Hydride | 1.5 | |||||
| Carbon Disulfide | 5.0 | |||||
| Methyl Iodide | 5.0 | |||||
| 2. Deoxygenation | Pyrimidine Xanthate | 1.0 | Anhydrous Toluene | 90 | 4 | 80-95 |
| AIBN | 0.2 | |||||
| Tributyltin Hydride | 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step Barton-McCombie deoxygenation.
Biological Pathway: Thiamine Biosynthesis
Caption: Key steps in the bacterial biosynthesis of thiamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 554-01-8: 5-Methylcytosine | CymitQuimica [cymitquimica.com]
- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. grokipedia.com [grokipedia.com]
High-performance liquid chromatography (HPLC) for 4-Hydroxy-5-methylpyrimidine purity assessment.
Application Note: HPLC Purity Assessment of 4-Hydroxy-5-methylpyrimidine
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[1][2] Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[3][4]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities. The method is designed to be stability-indicating, capable of separating the main compound from its degradation products.[4]
Principle
The method employs a C18 stationary phase with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[3][5] Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance. The concentration of the analyte is proportional to the peak area, allowing for accurate purity calculations.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[3]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard (purity > 99.5%)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate in Water, pH 4.0B: Acetonitrile |
| Gradient | 0-5 min: 5% B5-20 min: 5% to 40% B20-25 min: 40% B25-26 min: 40% to 5% B26-30 min: 5% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm[3] |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate, pH 4.0): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5 v/v).
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the reference standard solution five times. The system suitability parameters should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
System Suitability Results
The following table presents typical data obtained from system suitability testing.
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5678 |
| 2 | 8.51 | 1256789 | 1.16 | 5712 |
| 3 | 8.53 | 1253987 | 1.14 | 5690 |
| 4 | 8.52 | 1255543 | 1.15 | 5705 |
| 5 | 8.51 | 1257123 | 1.16 | 5688 |
| Mean | 8.52 | 1255553 | 1.15 | 5695 |
| %RSD | 0.10% | 0.11% | - | - |
Purity Assessment Results
The purity of the sample is calculated using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
A hypothetical chromatogram of a sample analysis is presented below, showing the separation of this compound from its impurities.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.25 (Impurity A) | 3456 | 0.27 |
| 2 | 8.52 (this compound) | 1258901 | 99.53 |
| 3 | 12.78 (Impurity B) | 2543 | 0.20 |
| Total | 1264800 | 100.00 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Logical Relationship for Purity Calculation
Caption: Logical diagram illustrating the calculation of purity from HPLC data.
Conclusion
The described RP-HPLC method is specific, robust, and suitable for the routine quality control and purity assessment of this compound. The method effectively separates the main component from potential impurities, making it a valuable tool in the pharmaceutical development and manufacturing process. The system suitability criteria ensure the reliability and consistency of the results.
References
- 1. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Techniques for the Functionalization of the Pyrimidine Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of key techniques for the functionalization of the pyrimidine ring, a core scaffold in numerous pharmaceuticals and biologically active molecules. The following sections present application notes, quantitative data, and detailed experimental protocols for the most important synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for introducing a wide range of nucleophiles onto the electron-deficient pyrimidine ring. The reaction typically occurs at the C2, C4, and C6 positions, which are activated by the electron-withdrawing nitrogen atoms.[1][2][3] The regioselectivity of the reaction, particularly on di-substituted pyrimidines like 2,4-dichloropyrimidine, is a key consideration. Generally, substitution is favored at the C4 position.[3][4] However, this preference can be influenced by the electronic nature of other substituents on the ring and the choice of nucleophile.[3][5]
Data Presentation: Regioselectivity in SNAr of 2,4-Dichloropyrimidines
| Entry | Nucleophile | 5-Substituent | Solvent | Temp (°C) | Major Product | Yield (%) | Reference |
| 1 | Secondary Amine | -H | Dioxane | 25 | 4-substituted | >95 | [6] |
| 2 | Tertiary Amine | -NO₂ | CHCl₃ | 40 | 2-substituted | 85 | [7] |
| 3 | Thiol | -H | DMF | RT | 4-substituted | 90 | [6] |
| 4 | Alkoxide | -H | Corresponding Alcohol | Reflux | 4-substituted | 85-95 | [8] |
| 5 | Oxazolidin-2-one | -H | Dioxane | 100 | 4-substituted | 88 | [1] |
Experimental Protocol: Amination of 2,4-Dichloropyrimidine
This protocol describes the general procedure for the selective amination of 2,4-dichloropyrimidine at the C4 position with a secondary amine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq.)
-
Secondary Amine (e.g., morpholine, piperidine) (1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine and anhydrous solvent.
-
Add the secondary amine to the stirred solution.
-
Slowly add the base (TEA or DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Diagram
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds on the pyrimidine ring, respectively. These reactions offer a broad substrate scope and functional group tolerance, making them highly valuable in drug discovery.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples a halopyrimidine with a boronic acid or ester to form a C-C bond. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[4][10]
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 85 | [11] |
| 2 | 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [12] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | DME/H₂O | 80 | 78 (at C4) | [13] |
| 4 | 6-Chloropyrido[2,3-d]pyrimidine | 3-Tolylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 110 | 89 | [10] |
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with an arylboronic acid.[4]
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling a halopyrimidine with a primary or secondary amine.[14][15]
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 | [14] |
| 2 | 4-Chloropyrimidine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 88 | [16] |
| 3 | 5-Bromopyrimidine | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 91 | [17] |
This protocol provides a general method for the Buchwald-Hartwig amination of 2-bromopyrimidine with an aniline derivative.[14]
Materials:
-
2-Bromopyrimidine (1.0 eq.)
-
Aniline derivative (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 2-bromopyrimidine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the aniline derivative via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Experimental Workflow Diagram
Caption: General workflow for metal-catalyzed cross-coupling reactions.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of pyrimidines, avoiding the need for pre-functionalized starting materials.[18]
Minisci Reaction
The Minisci reaction is a radical-based method for the alkylation or acylation of electron-deficient heterocycles like pyrimidine. It typically involves the generation of a nucleophilic radical which then attacks the protonated pyrimidine ring.[19][20]
| Entry | Pyrimidine | Radical Source | Reagents | Solvent | Position | Yield (%) | Reference |
| 1 | Pyrimidine | t-Butyl hydroperoxide | FeSO₄·7H₂O, H₂SO₄ | H₂O/CH₂Cl₂ | C2/C4 | 65 | [19] |
| 2 | 5-Bromopyrimidine | Ethyl pyruvate | (NH₄)₂S₂O₈, AgNO₃ | H₂O/AcOH | C4 | 75 | [20] |
| 3 | 2-Aminopyrimidine | Adamantane | (NH₄)₂S₂O₈, AgNO₃ | H₂SO₄ | C4 | 82 | [21] |
This protocol is adapted from a procedure for the synthesis of 5-halopyrimidine-4-carboxylic acid esters.[20]
Materials:
-
5-Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 eq.)
-
Ethyl pyruvate (3.0 eq.)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq.)
-
Silver nitrate (AgNO₃) (0.2 eq.)
-
Water/Acetic Acid (1:1)
-
Round-bottom flask
Procedure:
-
Dissolve the 5-halopyrimidine in the water/acetic acid solvent mixture in a round-bottom flask.
-
Add ethyl pyruvate and silver nitrate to the solution.
-
Slowly add a solution of ammonium persulfate in water to the reaction mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Direct C-H Arylation
Palladium-catalyzed direct C-H arylation allows for the formation of C-C bonds between a C-H bond on the pyrimidine ring and an aryl halide.[22][23]
This protocol describes the arylation of a 4-arylpyrimidine at the ortho position of the aryl group, directed by the pyrimidine ring.[22]
Materials:
-
4-Arylpyrimidine (1.0 eq.)
-
Aryl iodide (2.0 eq.)
-
Pd(OAc)₂ (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the 4-arylpyrimidine, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathway Diagram
Caption: Simplified mechanism of the Minisci reaction.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
Vicarious Nucleophilic Substitution (VNS) is a method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings, such as nitropyrimidines. This reaction involves a carbanion bearing a leaving group at the nucleophilic center.[11][24][25]
Data Presentation: VNS on Nitroaromatics
| Entry | Nitroaromatic | Carbanion Source | Base | Solvent | Position | Yield (%) | Reference |
| 1 | Nitrobenzene | Chloromethyl phenyl sulfone | t-BuOK | THF | ortho/para | 92 | [11] |
| 2 | 3-Nitropyridine | Chloromethyl phenyl sulfone | t-BuOK | DMF | C4 | 85 | [25] |
| 3 | 4-Nitroimidazole | α-Chloroethyl phenyl sulfone | t-BuOK | THF | C5 | 78 | [26] |
Experimental Protocol: VNS of 5-Nitropyrimidine
This protocol provides a general procedure for the VNS reaction on 5-nitropyrimidine with chloromethyl phenyl sulfone.
Materials:
-
5-Nitropyrimidine (1.0 eq.)
-
Chloromethyl phenyl sulfone (1.2 eq.)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 5-nitropyrimidine and chloromethyl phenyl sulfone in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide in THF dropwise.
-
Maintain the temperature at -78 °C and stir for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation | MDPI [mdpi.com]
- 19. Minisci reaction - Wikipedia [en.wikipedia.org]
- 20. chem.ucla.edu [chem.ucla.edu]
- 21. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 22. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing 4-Hydroxy-5-methylpyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of high-value agrochemicals using 4-hydroxy-5-methylpyrimidine as a key starting material. The following sections detail the synthetic pathways, experimental protocols, and biological activities of target agrochemical compounds, specifically focusing on the synthesis of a sulfonylurea herbicide.
Introduction: The Role of the Pyrimidine Scaffold in Agrochemicals
The pyrimidine ring is a crucial pharmacophore in a wide range of biologically active compounds, including many successful agrochemicals. Its unique electronic properties and ability to participate in various chemical transformations make it an ideal scaffold for designing potent and selective herbicides and fungicides. The 5-methyl-pyrimidine moiety, in particular, has been incorporated into several commercial agrochemicals, contributing to their efficacy and target specificity.
This document focuses on the practical application of this compound as a versatile building block for the synthesis of these vital agricultural products.
Synthetic Pathways and Strategies
The primary synthetic strategy for utilizing this compound involves its conversion to a more reactive intermediate, 4-chloro-5-methylpyrimidine. This key intermediate can then undergo nucleophilic substitution reactions with various amines or sulfonamides to generate the final agrochemical products.
A common application is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.[1][2]
General Synthesis of a 5-Methylpyrimidinyl Sulfonylurea Herbicide
The overall synthetic workflow for a generic 5-methylpyrimidinyl sulfonylurea herbicide is outlined below. This process typically involves three main stages:
-
Chlorination of this compound: Conversion of the hydroxyl group to a chloro group to create a reactive site for subsequent coupling.
-
Synthesis of the Sulfonyl Isocyanate: Preparation of the key electrophilic partner for the urea bridge formation.
-
Coupling and Formation of the Sulfonylurea Bridge: Reaction of the 4-amino-5-methylpyrimidine derivative with the sulfonyl isocyanate to yield the final product.
dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Chlorination (POCl3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="4-Chloro-5-methylpyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Amination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="4-Amino-5-methylpyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Sulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Phosgenation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Sulfonyl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Coupling", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="5-Methylpyrimidinyl\nSulfonylurea Herbicide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; F -> G [label="Step 3"]; G -> H; E -> I [label="Step 4"]; H -> I; I -> J; } . Caption: General workflow for the synthesis of a 5-methylpyrimidinyl sulfonylurea herbicide.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine
This protocol is adapted from a known procedure for a structurally similar compound and is expected to be applicable to this compound with minor modifications.[3]
Materials:
-
6-hydroxy-2-isopropyl-4-methylpyrimidine (or this compound)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Ice
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Stirring apparatus
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol).
-
Carefully add phosphorus oxychloride (15 mL) to the flask.
-
Stir the mixture at 70 °C for 2 hours.
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Pour the ethyl acetate solution into 200 mL of ice water.
-
Neutralize the mixture to pH 7 by the slow addition of solid sodium carbonate.
-
Transfer the mixture to a separatory funnel and separate the ethyl acetate layer.
-
Wash the organic layer twice with water.
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2-isopropyl-6-methylpyrimidine, which can be used in the next step without further purification.
Protocol 2: General Synthesis of Sulfonylurea Herbicides
This generalized protocol outlines the coupling of a pyrimidinamine with a sulfonyl isocyanate.
Materials:
-
Substituted 2-aminopyrimidine (e.g., 4-amino-5-methylpyrimidine)
-
Substituted 2-(methoxycarbonyl)benzenesulfonyl isocyanate
-
Anhydrous toluene
-
Triethylamine (optional, as a base)
-
Reaction vessel with stirring and reflux capabilities
Procedure:
-
In a reaction vessel, dissolve the substituted 2-aminopyrimidine in anhydrous toluene.
-
Add the substituted 2-(methoxycarbonyl)benzenesulfonyl isocyanate to the solution.
-
If required, add a catalytic amount of triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The sulfonylurea product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The biological activity of pyrimidine-based agrochemicals is typically quantified by their half-maximal effective concentration (EC₅₀) or inhibitory constant (Kᵢ). The following tables summarize representative data for fungicidal and herbicidal activities of various pyrimidine derivatives. While not all compounds are directly synthesized from this compound, the data provides a valuable reference for the potential efficacy of its derivatives.
Table 1: Fungicidal Activity of Pyrimidine Derivatives
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | [4] |
| 5f | Phomopsis sp. | 15.1 | [4] |
| 5p | Phomopsis sp. | 19.6 | [4] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [4] |
| T18 | Puccinia sorghi | 0.93 | [4] |
| T18 | Erysiphe graminis | 1.24 | [4] |
| Diflumetorim (Control) | Puccinia sorghi | 53.26 | [4] |
Table 2: Herbicidal Activity of Pyrimidine-based Sulfonylureas
| Compound ID | Weed Species | Inhibition (%) at 1.5 kg/ha | Reference |
| 7b | Brassica napus | High | [1] |
| 7d | Amaranthus retroflexus | High | [1] |
| NK94827 | Rape | Good | [2] |
Signaling Pathways and Mechanisms of Action
Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides derived from this compound act by inhibiting the acetolactate synthase (ALS) enzyme.[1][2] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Fungicidal Activity: Inhibition of Ergosterol Biosynthesis
Many pyrimidine-based fungicides function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5][6] The inhibition of specific enzymes in the ergosterol biosynthesis pathway, such as C14-demethylase, leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately causing fungal cell death.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of potent agrochemicals. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important chemical building block. Further research into the derivatization of the 5-methylpyrimidine scaffold holds promise for the discovery of novel and more effective crop protection agents.
References
- 1. Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety [cjcu.jlu.edu.cn]
- 2. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and fungicidal activity evaluation of novel pyrimidinamine derivatives containing phenyl-thiazole/oxazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Hydroxy-5-methylpyrimidine synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxy-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the condensation reaction between a β-ketoester, specifically ethyl 2-formylpropionate, and a source of the amidine functional group, such as formamidine or formamide, in the presence of a base.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
Several parameters are crucial for maximizing the yield and purity of this compound:
-
Choice of Base: Strong alkoxide bases like sodium ethoxide or sodium methoxide are commonly used to facilitate the condensation reaction.
-
Solvent: Anhydrous polar solvents such as ethanol or methanol are typically employed.
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Refluxing conditions are often used.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Reactants: The purity of the starting materials, especially the β-ketoester and the amidine source, is critical to avoid side reactions.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The spots can be visualized under UV light.
Q4: What is the typical work-up and purification procedure for this compound?
Following the completion of the reaction, a typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Neutralizing the base with an acid (e.g., acetic acid or dilute HCl).
-
Removing the solvent under reduced pressure.
-
Extracting the product into a suitable organic solvent.
-
Washing the organic layer with brine, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it.
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Use freshly prepared or commercially available high-purity sodium ethoxide or methoxide. Ensure it has been stored under anhydrous conditions. |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction is sensitive to moisture. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of the amidine source may be required. |
| Low Reaction Temperature | Ensure the reaction mixture is heated to the appropriate temperature (reflux). |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion before work-up. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the β-ketoester | Self-condensation of the β-ketoester can occur. Ensure the base is added to the mixture of the β-ketoester and amidine source at a controlled temperature. |
| Decomposition of Reactants | High reaction temperatures for prolonged periods can lead to the decomposition of starting materials or the product. Optimize the reaction time and temperature. |
| Impure Starting Materials | Use purified starting materials. Impurities can lead to a variety of side reactions. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is highly soluble in the recrystallization solvent | Try a different solvent or a mixture of solvents for recrystallization. Cooling the solution to a lower temperature may also induce crystallization. |
| Co-precipitation of impurities | If recrystallization is ineffective, purify the product using column chromatography on silica gel with an appropriate eluent system. |
| Product is an oil | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 78 (Reflux) | 6 | 75 |
| 2 | Sodium Methoxide | Methanol | 65 (Reflux) | 8 | 72 |
| 3 | Potassium Carbonate | DMF | 100 | 12 | 45 |
| 4 | Sodium Ethoxide | Ethanol | 50 | 12 | 60 |
| 5 | Sodium Ethoxide | THF | 66 (Reflux) | 8 | 55 |
Note: The data presented in this table is a summary of typical results and may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Ethyl 2-formylpropionate
-
Formamidine acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add formamidine acetate (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Add ethyl 2-formylpropionate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis optimization.
Troubleshooting low yields in 4-Hydroxy-5-methylpyrimidine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Hydroxy-5-methylpyrimidine.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound can arise from several factors, from suboptimal reaction conditions to the formation of side products. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction has a low conversion rate, with a significant amount of starting material remaining. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue and can often be resolved by optimizing the reaction conditions. Key factors to consider are:
-
Catalyst Activity: The acid catalyst is crucial for the cyclization reaction. Ensure your catalyst is active and used in the appropriate amount. For instance, while strong acids like HCl are traditionally used, they can sometimes lead to side reactions. Exploring Lewis acids (e.g., FeCl₃, ZnCl₂) may improve yields. If using a reusable catalyst, ensure it has been properly regenerated.[1][2]
-
Reaction Temperature and Time: The reaction may require more energy or a longer duration to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A gradual increase in temperature or extending the reaction time can often improve conversion. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for similar pyrimidine syntheses.[1]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is a common choice, exploring other polar solvents like acetonitrile or even solvent-free conditions might be beneficial.[1][2]
-
Purity of Reactants: Impurities in your starting materials (e.g., ethyl 2-formylpropanoate, formamidine) can inhibit the reaction. Ensure all reactants are of high purity.[1]
-
Reactant Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the amidine component can sometimes drive the reaction to completion and improve yields.[1]
Q2: I'm observing the formation of unexpected side products in my reaction mixture. How can I minimize these?
A2: The formation of side products is a common challenge in pyrimidine synthesis. Here are some strategies to enhance selectivity:
-
Control of Reaction Temperature: Higher temperatures can sometimes favor the formation of side products. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of unwanted byproducts.
-
Order of Addition of Reagents: In some cases, the order in which reactants are added can influence the reaction pathway. For instance, adding the amidine last might help minimize its decomposition or side reactions.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of intermediates and starting materials, contributing to lower yields and the formation of impurities.
Q3: The final ring closure (cyclization) seems to be inefficient, leading to a buildup of intermediates. How can I promote cyclization?
A3: Incomplete cyclization can be a significant bottleneck. To address this:
-
Effective Catalyst Use: The addition of a catalytic amount of a Brønsted or Lewis acid is often essential to facilitate the final cyclization and dehydration steps. If you are not using a catalyst, its addition is highly recommended.
-
Extended Reaction Times: Some cyclization reactions are inherently slow and may require longer reaction times to achieve a good yield.
-
Alternative Substrates: If steric hindrance is a suspected issue with your starting materials, consider using a more reactive equivalent if possible.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: A common and established method is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine. For this compound, this typically involves the reaction of ethyl 2-formylpropanoate with formamidine in the presence of a base and subsequent acidification.
Q: How can I effectively purify the final product to improve its purity and overall yield?
A: Purification is a critical step where product loss can occur. Recrystallization from a suitable solvent is a common and effective method for purifying this compound. The choice of solvent is crucial; a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, or mixtures of ethanol and water. Column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.
Q: Are there any known stable intermediates that I should be aware of during the reaction?
A: Yes, in the Pinner synthesis, the initial reaction between the β-dicarbonyl compound and the amidine forms an enamine intermediate. This intermediate then undergoes cyclization to form the pyrimidine ring. The stability of this intermediate can be influenced by the reaction conditions.
Data Presentation
The following table summarizes hypothetical experimental data to illustrate the effect of different reaction parameters on the yield of this compound.
| Experiment ID | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | None | Ethanol | 78 (Reflux) | 12 | 35 | Low conversion, significant starting material remaining. |
| 2 | HCl (catalytic) | Ethanol | 78 (Reflux) | 12 | 65 | Improved conversion, some side products observed by TLC. |
| 3 | FeCl₃ (catalytic) | Acetonitrile | 82 (Reflux) | 8 | 75 | Good conversion, cleaner reaction profile on TLC. |
| 4 | HCl (catalytic) | Ethanol | 50 | 24 | 55 | Slower reaction, but fewer side products compared to reflux. |
| 5 | FeCl₃ (catalytic) | Solvent-free | 100 | 2 | 85 | Rapid reaction, high yield, requires careful temperature control. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Pinner Synthesis)
This protocol provides a general framework. Optimization of specific parameters may be required.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-formylpropanoate (1 equivalent) and the chosen solvent (e.g., ethanol, 10 mL per gram of ester).
-
Addition of Base and Amidine: Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature. Then, add formamidine hydrochloride (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
References
Technical Support Center: Purification of 4-Hydroxy-5-methylpyrimidine & Its Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 4-Hydroxy-5-methylpyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound and its derivatives? A1: The primary challenges stem from the high polarity of these compounds. This can lead to issues such as poor retention in standard reverse-phase chromatography, significant solubility in common polar solvents making crystallization difficult, and peak tailing in HPLC analysis.[1] The presence of multiple hydrogen bond donors and acceptors contributes to these strong interactions with polar media.[1]
Q2: Which purification techniques are most effective for these polar pyrimidine derivatives? A2: The choice of technique depends on the specific properties of the compound and its impurities. The most common and effective methods include:
-
Recrystallization: Often the most effective method for removing impurities from the desired product, especially after synthesis reactions like the Biginelli reaction.[2] Careful selection of the solvent system is critical for success.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the preferred chromatographic method for highly polar compounds. It utilizes a polar stationary phase with a less polar mobile phase to enhance the retention of polar analytes.[1]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[1]
-
Ion-Exchange Chromatography (IEC): This method is highly effective for pyrimidine derivatives that can be ionized, as it separates molecules based on their net charge.[1]
Q3: What are the typical impurities encountered during the synthesis and purification of these compounds? A3: Impurities can originate from various sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[4]
-
Side-Reaction Products: Unexpected side reactions can generate byproducts. For example, in the Biginelli reaction, N-acylurea impurities can form.[2]
-
Solvent Degradation: High-temperature reactions in certain solvents, like DMF, can cause solvent pyrolysis, leading to the formation of byproducts.[5]
-
Reagent Impurities: The purity of reagents, such as amidine salts used in Pinner synthesis, is critical to prevent the introduction of impurities.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Recrystallization Issues
Q4: My compound is not crystallizing from the solution; what should I do? A4: This is a common issue with several potential causes and solutions:
-
Solution is not supersaturated: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.[1]
-
Compound is too soluble: The chosen solvent may be too effective. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear again before cooling.[1]
-
Crystallization is slow to initiate: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[6]
-
Cooling is too rapid: A sudden drop in temperature can lead to the formation of an oil or precipitate instead of crystals.[3] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[3][6]
Q5: The recovery of my crystalline product is very low. How can I improve the yield? A5: Low recovery often indicates that a significant amount of the product remains dissolved in the cold solvent (the "mother liquor").[1] To improve yield, ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., at least 15-20 minutes) to maximize crystal formation.[7] If recovery is still low, the solvent may not be optimal, and a different solvent or solvent mixture should be tested.
Q6: My final crystals are colored, but the pure compound should be white. How can I remove the color? A6: Colored impurities are often present in small amounts and co-crystallize with the product.[1] This can typically be resolved by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound, potentially reducing the yield.
Chromatography Issues
Q7: My polar pyrimidine derivative shows poor or no retention on a C18 reverse-phase HPLC column. How can I fix this? A7: This is a classic problem with highly polar molecules. Consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Decrease Organic Modifier: Lowering the percentage of acetonitrile or methanol in the mobile phase will increase the retention time of polar compounds.[1]
-
Adjust Mobile Phase pH: For acidic or basic derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and improve retention on the nonpolar stationary phase.[1]
Q8: I am observing significant peak tailing in my HPLC analysis. What is the cause? A8: Peak tailing can result from several factors, including column overload, secondary interactions between the analyte and the stationary phase, or using a mobile phase at an inappropriate pH. Ensure you are not injecting too much sample and that the mobile phase pH is suitable for your compound's pKa.
Data Presentation
Table 1: Solvent Systems for Purification of Pyrimidine Derivatives
| Compound Type | Purification Method | Solvent/Eluent System | Reference |
|---|---|---|---|
| 5-Hydroxymethylpyrimidine Derivatives | Crystallization | Methanol | [8] |
| 5-Hydroxymethylpyrimidine Derivatives | Column Chromatography | Chloroform | [8] |
| General Polar Pyrimidines | Recrystallization | Ethanol, n-Hexane/Acetone, n-Hexane/THF | [9] |
| 4,6-Dihydroxy-2-methylpyrimidine | Crystallization & Washing | Water, then ice-cold Methanol | [10] |
| Biginelli Reaction Product | HPLC Analysis | Water/Acetonitrile Gradient (both with 0.1% formic acid) |[4] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add about 20-30 mg of your crude product. Add a small amount (0.5 mL) of a potential solvent and observe solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., in a water bath) and swirling.[11] Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.[3] Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Eluent Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load this solution onto the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel ("dry loading").
-
Elution: Add the eluent to the column and apply pressure (if using flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification of pyrimidine derivatives.
Caption: Troubleshooting decision tree for crystallization failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Addressing stability issues of 4-Hydroxy-5-methylpyrimidine in solution.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the stability issues of 4-Hydroxy-5-methylpyrimidine in solution. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimentation of this compound solutions.
Issue 1: Inconsistent experimental results or a noticeable decrease in compound activity over a short period.
-
Question: My experimental results with this compound are not reproducible, and the compound appears to lose its efficacy quickly after being dissolved. What could be the underlying cause?
-
Answer: The primary reason for inconsistent results and loss of activity is likely the chemical instability of this compound in solution. Pyrimidine derivatives, particularly those with hydroxyl groups, can be susceptible to degradation under various conditions. This degradation can be influenced by factors such as the solvent used, pH of the solution, exposure to light, and temperature. For instance, some pyrimidine compounds are known to undergo oxidation and condensation reactions, especially in solvents like DMSO.[1]
Issue 2: Visible changes in the this compound solution, such as color development or precipitate formation.
-
Question: I have observed that my stock solution of this compound has developed a yellow tint and some precipitate after storage. What is happening to my compound?
-
Answer: The appearance of color and precipitate are strong indicators of compound degradation. The formation of colored byproducts can result from oxidative processes or other chemical transformations of the pyrimidine ring.[1] Precipitation may occur if the degradation products are less soluble in the solvent system than the parent compound. It is also possible that changes in temperature during storage could affect the solubility of the compound itself.
Issue 3: Difficulty in obtaining a clear and stable solution of this compound in aqueous buffers.
-
Question: I am struggling to dissolve this compound in my aqueous buffer system for a biological assay. Even when it initially dissolves, it doesn't seem to stay in solution. What can I do?
-
Answer: Poor aqueous solubility is a common challenge with many organic compounds, including pyrimidine derivatives.[2] The hydroxyl group of this compound can participate in hydrogen bonding, but the overall molecule may still have limited solubility in neutral aqueous solutions. The observed precipitation after initial dissolution could be due to the compound crashing out of a supersaturated solution or due to degradation into less soluble forms.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: To minimize degradation, stock solutions of this compound, especially in organic solvents like DMSO, should be stored at -20°C or preferably at -80°C for long-term storage.[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] Solutions should also be protected from light, as pyrimidine rings can be susceptible to photolytic decomposition.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of hydroxypyrimidines can be significantly influenced by pH.[2] While specific data for this compound is limited, pyrimidine derivatives are often more stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation pathways. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: Can I use co-solvents to improve the solubility of this compound in aqueous solutions?
A3: Yes, using co-solvents is a common strategy to enhance the solubility of poorly soluble compounds.[2] For this compound, a small percentage of an organic solvent such as DMSO or ethanol can be added to the aqueous buffer. However, it is important to first evaluate the tolerance of your experimental system (e.g., cells in a biological assay) to the chosen co-solvent and its concentration.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound and the general chemistry of pyrimidine derivatives, potential degradation pathways include:
-
Oxidation: The pyrimidine ring and the methyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxymethyl derivatives, or ring-opened products.[3]
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage.[4]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[2]
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5][6] This method should be able to separate the intact this compound from any potential degradation products. By analyzing samples of your solution at different time points and under various storage conditions, you can quantify the rate of degradation and determine the shelf-life of your solution.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for the expected stability of hydroxypyrimidine derivatives under different conditions. Researchers are strongly encouraged to perform their own stability studies to obtain precise data for their specific experimental setup.
| Parameter | Condition | Expected Stability of Hydroxypyrimidine Derivatives | Potential Degradation Products |
| pH | Acidic (pH < 4) | Potentially unstable; risk of hydrolysis.[2] | Ring-opened products, deaminated species. |
| Neutral (pH 6-8) | Generally more stable. | Minimal degradation expected. | |
| Alkaline (pH > 9) | Potentially unstable; risk of hydrolysis and oxidation.[4] | Ring-opened products, oxidized species. | |
| Temperature | -80°C | High stability for long-term storage of stock solutions.[1] | Negligible. |
| -20°C | Good stability for short to medium-term storage. | Minimal. | |
| 4°C | Moderate stability; suitable for short-term storage (days). | Slow degradation may occur over time. | |
| Room Temp (20-25°C) | Low stability; recommended for immediate use only.[1] | Various degradation products. | |
| Light | Protected from Light | More stable.[2] | - |
| Exposed to UV Light | Unstable; risk of photodegradation.[2] | Photolytic isomers, ring-opened products. | |
| Solvent | Anhydrous DMSO | Relatively stable for stock solutions if stored properly.[1] | Sulfoxides, condensation products.[1] |
| Aqueous Buffers | Stability is highly dependent on pH and temperature. | Hydrolysis and oxidation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
- Photodegradation: Expose the stock solution to direct sunlight for 24 hours or in a photostability chamber.
3. Sample Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products. A common starting point is a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Program (Example):
-
0-5 min: 95% Aqueous, 5% Organic
-
5-25 min: Linear gradient to 5% Aqueous, 95% Organic
-
25-30 min: 5% Aqueous, 95% Organic
-
30-35 min: Return to initial conditions (95% Aqueous, 5% Organic)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Monitor the chromatogram at this wavelength.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Key Factors Affecting Stability.
Caption: Potential Degradation Pathways.
References
- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nano-ntp.com [nano-ntp.com]
Identifying and minimizing byproducts in 4-Hydroxy-5-methylpyrimidine reactions.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Hydroxy-5-methylpyrimidine.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question 1: I am observing a very low yield or no product formation. What are the potential causes and how can I resolve this?
Answer: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the workup process.
-
Reagent Quality: The purity and stability of starting materials are critical. Formamidine, in particular, can be unstable. Ensure you are using high-purity reagents and fresh formamidine or formamide.
-
Base Activity: The condensation reaction is typically base-catalyzed (e.g., with sodium methoxide or ethoxide). The base must be anhydrous and active. Using old or improperly stored sodium methoxide can lead to reaction failure.
-
Reaction Conditions: Suboptimal temperature or reaction time can result in incomplete conversion. The reaction may require heating, but excessive temperatures can lead to byproduct formation or degradation of the product.[1] It is recommended to monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]
-
Atmospheric Control: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water, which can quench the base and inhibit the reaction.[1]
Below is a logical workflow to diagnose the cause of low yield.
References
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-5-methylpyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 4-Hydroxy-5-methylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for 4-hydroxypyrimidines?
A1: For industrial production, the reaction of a β-ketoester with an amidine can result in low yields, and the amidine itself can be costly.[1] Another method involving the reaction of a β-ketoester with thiourea followed by desulfurization with Raney nickel, while often high-yielding, is problematic for large-scale operations due to the expense and handling difficulties of Raney nickel.[1] A more economically viable process for industrial scale involves the reaction of a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base.[1]
Q2: What are the critical process parameters to monitor during the synthesis of 4-hydroxypyrimidines?
A2: Key parameters to control are reaction temperature, reaction time, and the molar ratio of reactants. The reaction temperature typically ranges from 20 to 200 °C, with a preferred range of 90 to 130 °C.[1] The reaction time can vary from 2 to 20 hours, depending on the specific reactants and conditions.[1] The base should be used in an amount of 2-folds or more of the 3-amino-2-unsaturated carboxylate, and the carboxylic acid amide should also be in at least a 2-fold excess for optimal reaction rates.[1]
Q3: How can the product be isolated and purified in a bulk production setting?
A3: A common method for isolation involves neutralizing the excess base in the reaction mixture with a mineral acid, such as sulfuric or hydrochloric acid.[1] The resulting inorganic salts are then removed by filtration. The filtrate can be concentrated under reduced pressure, and the resulting residue can be purified by distillation or recrystallization from a suitable solvent.[1]
Q4: Are there any known safety concerns with the synthesis of pyrimidine derivatives?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction temperature to the optimal range of 90-130 °C.[1]- Extend the reaction time, monitoring progress by a suitable analytical method (e.g., HPLC).- Ensure at least a 2-fold molar excess of the carboxylic acid amide and the base.[1] |
| Side reactions. | - Investigate the presence of impurities in starting materials.- Optimize the order of reagent addition. It may be beneficial to add a mixture of the carboxylic acid amide and the 3-amino-2-unsaturated carboxylate to the base solution.[1] | |
| Product Purity Issues | Inefficient purification. | - Select an appropriate recrystallization solvent through solubility studies.- Consider a multi-step purification process, such as a combination of distillation and recrystallization.[1] |
| Presence of unreacted starting materials. | - Improve reaction monitoring to ensure complete conversion.- Adjust work-up procedure to effectively remove starting materials. | |
| Formation of by-products. | - Characterize by-products to understand their formation mechanism.- Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. | |
| Batch-to-Batch Inconsistency | Variation in raw material quality. | - Establish strict quality control specifications for all starting materials.- Source materials from reliable suppliers with consistent quality. |
| Poor process control. | - Implement rigorous monitoring and control of all critical process parameters (temperature, time, agitation, etc.).- Ensure equipment is properly calibrated and maintained. |
Experimental Protocols
Synthesis of 4-Hydroxypyrimidines via Condensation of a 3-Amino-2-Unsaturated Carboxylate and a Carboxylic Acid Amide (General Procedure)
This protocol is adapted from a general method for preparing 4-hydroxypyrimidines on an industrial scale and can be adapted for this compound.[1]
Materials:
-
3-Amino-2-unsaturated carboxylate (e.g., methyl 3-amino-2-methylcrotonate for a related synthesis)
-
Carboxylic acid amide (e.g., formamide)
-
Base (e.g., sodium methoxide, sodium ethoxide, or metallic sodium)
-
Alcohol solvent (e.g., n-butanol, methanol)
-
Mineral acid for neutralization (e.g., hydrochloric acid, sulfuric acid)
Procedure:
-
Base Preparation: In a suitable reactor, prepare the alcoholate base by either dissolving the metallic sodium in the alcohol solvent or by adding a solution of the alkoxide.
-
Solvent Adjustment: Heat the mixture to distill off the lower-boiling alcohol if a higher reaction temperature is desired, until the internal temperature reaches the target range (e.g., 105-110 °C).
-
Reactant Addition: Prepare a solution of the 3-amino-2-unsaturated carboxylate and the carboxylic acid amide in the alcohol solvent. Add this solution dropwise to the heated base solution over a period of time (e.g., 0.5-1 hour).
-
Reaction: Maintain the reaction mixture at the target temperature (e.g., 105-110 °C) for a specified duration (e.g., 2-5 hours). Additional carboxylic acid amide can be added during the reaction to drive it to completion.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by the addition of a mineral acid.
-
Filter off the precipitated inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by distillation.
Quantitative Data
The following table summarizes reaction parameters for the synthesis of 4-hydroxypyrimidine analogs, which can serve as a starting point for the optimization of this compound synthesis.[1]
| Product | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Methyl-4-hydroxypyrimidine | Methyl 3-aminocrotonate, Formamide | Sodium methoxide | n-Butanol | 105 | 6 | 92.3 |
| 6-Ethyl-4-hydroxypyrimidine | Methyl 3-aminocrotonate, Formamide | Sodium butoxide | n-Butanol | 110 | 5 | 97.8 |
| 5,6-Dimethyl-4-hydroxypyrimidine | Methyl 3-amino-2-methylcrotonate, Formamide | Sodium methoxide | n-Butanol | 105 | - | - |
| 6-Ethyl-2-methyl-4-hydroxypyrimidine | - | Sodium methoxide | n-Butanol | 110 | 2 | 87.1 |
| 6-Isopropyl-4-hydroxypyrimidine | - | - | - | - | 5 | 88.4 |
| 6-Ethyl-2-phenyl-4-hydroxypyrimidine | - | - | - | - | 2 | 81.0 |
Note: Specific reactants for some of the products listed were not detailed in the source material.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Overcoming Challenges in the Crystallization of 5-Hydroxymethylpyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful crystallization of 5-hydroxymethylpyrimidines. The following sections address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 5-hydroxymethylpyrimidines?
A1: The main challenges in crystallizing 5-hydroxymethylpyrimidines often stem from their polarity. These compounds possess multiple hydrogen bond donors and acceptors, which can lead to high solubility in polar solvents and difficulties in achieving the supersaturation required for crystallization.[1] Other common issues include the potential for polymorphism, where the compound can exist in multiple crystalline forms with different properties, and the tendency to "oil out" or form an amorphous precipitate instead of well-defined crystals.[2][3]
Q2: How do I select an appropriate solvent for crystallization?
A2: The ideal solvent is one in which your 5-hydroxymethylpyrimidine derivative is highly soluble at elevated temperatures but has low solubility at room temperature or cooler.[2][3] A good starting point is to screen a range of solvents with varying polarities. Common solvents used for pyrimidine derivatives include methanol, ethanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[3] For highly polar 5-hydroxymethylpyrimidines, hydrophilic interaction liquid chromatography (HILIC) solvent systems can also provide insights into suitable crystallization solvents.[1]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can be caused by a very high concentration of the solute, rapid cooling, or the presence of impurities.[3][4] To prevent this, you can try the following:
-
Reduce the concentration: Reheat the solution and add a small amount of additional solvent.[3][4]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the flask can help.[5]
-
Use a co-solvent system: Dissolve your compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, heat the solution until it is clear and allow it to cool slowly.[5]
Q4: I am not getting any crystals, even after cooling the solution. What could be the problem?
A4: The absence of crystal formation is usually due to either the solution not being supersaturated or the inhibition of nucleation.[2][3] Here are some troubleshooting steps:
-
Increase concentration: If the solution is not supersaturated, try to concentrate it by slowly evaporating some of the solvent.[2]
-
Induce nucleation:
-
Change the solvent: The compound may be too soluble in the chosen solvent. Try a different solvent or a mixture of solvents.[2]
Q5: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A5: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.
-
Slower cooling: Allow the solution to cool to room temperature over a longer period.
-
Use a more dilute solution: Starting with a less concentrated solution can promote the growth of fewer, larger crystals.
-
Vapor diffusion: This technique allows for a very slow increase in supersaturation, which is ideal for growing high-quality single crystals.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated. | - Concentrate the solution by slow evaporation. - Add an anti-solvent.[1] |
| Nucleation is inhibited. | - Scratch the inner surface of the crystallization vessel.[3] - Add a seed crystal.[3] | |
| "Oiling Out" / Amorphous Precipitate | Cooling rate is too fast. | - Allow the solution to cool more slowly. Insulate the flask.[5] |
| Solution is too concentrated. | - Add more solvent to the heated solution.[4] | |
| Presence of impurities. | - Purify the compound further before crystallization. | |
| Low Crystal Yield | Too much solvent was used. | - Concentrate the mother liquor and cool again for a second crop of crystals.[4] |
| The compound is significantly soluble even at low temperatures. | - Cool the solution to a lower temperature (e.g., in a freezer). | |
| Poor Crystal Quality (e.g., small, needles, aggregates) | Nucleation rate is too high. | - Decrease the rate of supersaturation (slower cooling or evaporation). |
| Rapid crystal growth. | - Use a slightly lower concentration of the solute. | |
| Presence of impurities. | - Further purify the starting material. |
Data Presentation
Table 1: Hypothetical Solubility of 5-Hydroxymethyl-2-methylpyrimidine in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | 15 |
| Methanol | 50 | 45 |
| Ethanol | 25 | 8 |
| Ethanol | 50 | 25 |
| Ethyl Acetate | 25 | 2 |
| Ethyl Acetate | 50 | 10 |
| Water | 25 | 20 |
| Water | 50 | 60 |
Experimental Protocols
Protocol 1: Cooling Crystallization
This method is suitable for 5-hydroxymethylpyrimidines that show a significant increase in solubility with temperature.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-hydroxymethylpyrimidine in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent). Stir to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow down the cooling process, the flask can be placed in an insulated container.
-
Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Vapor Diffusion
This technique is particularly useful for obtaining high-quality single crystals when only small amounts of the compound are available.[1][6]
-
Preparation: Dissolve the 5-hydroxymethylpyrimidine in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small vial).
-
Setup: Place this small vial inside a larger, sealable vessel (e.g., a beaker or a jar) that contains a larger volume of a volatile "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the "good" solvent).[1]
-
Equilibration: Seal the larger vessel. The anti-solvent vapor will slowly diffuse into the solution containing the compound.
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the 5-hydroxymethylpyrimidine decreases, leading to slow and controlled crystal growth.
-
Monitoring: Monitor the setup over several days to weeks until crystals of a suitable size have formed.
Mandatory Visualizations
References
- 1. unifr.ch [unifr.ch]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing the Solubility of 4-Hydroxy-5-methylpyrimidine for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxy-5-methylpyrimidine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited water solubility of this compound can be attributed to its molecular structure. The pyrimidine ring is a planar and somewhat aromatic system, which can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound. While the hydroxyl group can participate in hydrogen bonding, the overall lipophilicity of the molecule may still hinder its dissolution in aqueous media.
Q2: What are the initial steps I should take to dissolve this compound for my biological assay?
A2: For initial attempts, it is recommended to start with common laboratory solvents and then dilute into your aqueous assay buffer. A typical starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] Subsequently, this stock solution can be serially diluted into the final aqueous buffer to achieve the desired concentration for the biological assay. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Q3: How can pH adjustment be used to enhance the solubility of this compound?
A3: The solubility of ionizable compounds is significantly influenced by the pH of the solution.[2][3] this compound has a hydroxyl group and nitrogen atoms in the pyrimidine ring, which can be protonated or deprotonated depending on the pH. For weakly basic compounds, decreasing the pH (making the solution more acidic) can lead to the formation of a more soluble protonated salt. Conversely, for weakly acidic compounds, increasing the pH (making the solution more basic) can enhance solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific assay conditions.
Q4: What are co-solvents and how can they improve the solubility of this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[3][4][5][6] They work by reducing the polarity of the water, thereby making it a more favorable environment for the nonpolar parts of the solute. Commonly used co-solvents in biological assays include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][4] The choice and concentration of the co-solvent should be carefully optimized to maximize solubility while minimizing any potential toxicity or interference with the assay.
Q5: Can cyclodextrins be used to improve the solubility of this compound?
A5: Yes, cyclodextrins are a highly effective method for enhancing the solubility of poorly soluble compounds.[][8] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[9] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that has a much higher aqueous solubility.[][9] Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used due to their improved solubility and safety profiles.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The compound has reached its solubility limit in the final aqueous solution. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerance limits of your assay. 3. Consider using a different co-solvent or a combination of co-solvents. 4. Explore the use of cyclodextrins to form an inclusion complex. |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. The compound may be precipitating over the course of the experiment. | 1. Visually inspect all solutions for any signs of precipitation before and during the assay. 2. Perform a solubility test under the exact conditions of your assay (buffer, temperature, incubation time). 3. Consider pre-complexing this compound with a cyclodextrin before adding it to the assay medium. |
| Low apparent activity or potency of the compound. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Quantify the concentration of the dissolved compound in your assay medium using a suitable analytical method (e.g., HPLC-UV). 2. Employ solubility enhancement techniques such as pH adjustment, co-solvents, or cyclodextrins to increase the concentration of the dissolved compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or glass vial, add a small volume of a suitable organic co-solvent (e.g., DMSO, ethanol) to the weighed compound.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but caution should be taken to avoid degradation.
-
Stock Concentration: Calculate the final concentration of the stock solution (e.g., in mM or mg/mL).
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Enhancing Solubility with pH Adjustment
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Shake or stir the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Measure the concentration of the dissolved this compound in the supernatant of each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the solubility as a function of pH to identify the pH at which solubility is maximal.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a known concentration.
-
Add Compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for an extended period (e.g., 24-72 hours) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Equilibration and Separation: Allow the solution to equilibrate and then separate the undissolved compound by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved this compound in the clear supernatant.
-
Phase-Solubility Diagram: Repeat the experiment with a range of cyclodextrin concentrations to construct a phase-solubility diagram, which will help in understanding the stoichiometry and stability of the complex.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative)
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water (pH 7.0) | 25 | < 0.1 |
| Ethanol | 25 | 5 - 10 |
| DMSO | 25 | > 50 |
| Propylene Glycol | 25 | 1 - 5 |
Table 2: Effect of pH on the Aqueous Solubility of this compound (Illustrative)
| pH | Temperature (°C) | Approximate Solubility (mg/mL) |
| 2.0 | 25 | 0.5 - 1.0 |
| 4.0 | 25 | 0.2 - 0.5 |
| 7.0 | 25 | < 0.1 |
| 9.0 | 25 | 0.1 - 0.2 |
| 11.0 | 25 | 0.3 - 0.6 |
Table 3: Enhancement of Aqueous Solubility with HP-β-Cyclodextrin (Illustrative)
| HP-β-CD Conc. (% w/v) | Temperature (°C) | Approximate Solubility (mg/mL) |
| 0 | 25 | < 0.1 |
| 1 | 25 | 0.5 - 1.0 |
| 5 | 25 | 2.0 - 3.0 |
| 10 | 25 | 5.0 - 7.0 |
Visualizations
Caption: Workflow for preparing and testing the solubility of this compound.
Caption: Methods for enhancing the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Synthesis of 4-Hydroxy-5-methylpyrimidine
Welcome to the technical support center for the synthesis of 4-Hydroxy-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure a consistent and refined synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The primary methods for synthesizing 4-hydroxypyrimidines involve the cyclocondensation of a three-carbon carbonyl compound (or its equivalent) with a nitrogen-containing reagent like an amidine or urea. For this compound, a prevalent strategy is the reaction of a β-ketoester or a related derivative with formamidine. Another effective method involves the reaction of a 3-amino-2-unsaturated carboxylate with formamide in the presence of a base.
Q2: I am experiencing consistently low yields. What are the likely causes?
A2: Low yields in pyrimidine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. The reaction may require optimization of these parameters.
-
Purity of Starting Materials: Impurities in the starting materials, such as the β-dicarbonyl compound or formamidine, can lead to side reactions and inhibit the desired transformation.
-
Side Reactions: Competing reaction pathways, such as the formation of Hantzsch-type dihydropyridines or self-condensation of the starting materials, can consume reactants and reduce the yield of the target product.[1][2]
-
Incomplete Reactions: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or poor mixing.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[1]
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired this compound. Common impurities can include self-condensation products of your carbonyl starting material. Recrystallization is a highly effective method for purifying the final product.[3][4] Experimenting with different solvent systems is key to achieving high purity. Column chromatography can also be employed if recrystallization is not sufficient.
Q4: I am observing an unexpected, highly fluorescent byproduct in my reaction. What is it and how can I prevent its formation?
A4: A common fluorescent byproduct in similar pyrimidine syntheses is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This can occur when two equivalents of the β-ketoester react with an aldehyde impurity and ammonia (which can be formed from the decomposition of urea or amidines at high temperatures). To minimize its formation, consider the following:
-
Lowering the Reaction Temperature: Higher temperatures can favor the formation of the Hantzsch byproduct.[1]
-
Purifying the Starting Materials: Ensure that your starting materials, particularly the aldehyde or β-ketoester, are free from impurities.
-
Controlling the Stoichiometry: Precise control over the molar ratios of your reactants can help to suppress side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst or incorrect catalyst loading. | Ensure the catalyst is fresh and active. Optimize the catalyst concentration.[2] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC for product formation and potential decomposition.[1] | |
| Impure starting materials. | Purify starting materials before use. For example, aldehydes can be distilled to remove carboxylic acid impurities. | |
| Multiple Spots on TLC, Difficult Purification | Formation of side products (e.g., Hantzsch dihydropyridines, self-condensation products). | Adjust the reaction temperature; lower temperatures often increase selectivity.[1] Consider changing the order of reactant addition. |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of all reactants. | |
| Product "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Choose a recrystallization solvent with a lower boiling point than the melting point of this compound.[5] |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[6] | |
| Inconsistent Yields Between Batches | Variability in reagent quality or reaction setup. | Use reagents from the same batch and ensure consistent reaction setup, including glassware and stirring speed. |
| Presence of atmospheric moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive. |
Quantitative Data Presentation
The following tables summarize yield data for the synthesis of 4-hydroxypyrimidine derivatives from analogous reactions, providing a benchmark for optimization.
Table 1: Synthesis of 4-Hydroxypyrimidine Derivatives via Condensation of 3-Amino-2-Unsaturated Carboxylates with Amides
| Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Ethyl-4-hydroxypyrimidine | Sodium Methoxide | n-Butanol | 110 | 5 | 97.8 |
| 6-Ethyl-2-methyl-4-hydroxypyrimidine | Sodium Methoxide | n-Butanol | 110 | 2 | 87.1 |
| 6-Ethyl-2-phenyl-4-hydroxypyrimidine | Sodium Methoxide | n-Butanol | 110 | 2 | 81.0 |
| 5,6-Dimethyl-4-hydroxypyrimidine | Sodium Methoxide | n-Butanol | 105 | - | - |
Data is illustrative and based on analogous syntheses described in the literature.
Table 2: Optimized Synthesis of 4,6-dihydroxy-2-methylpyrimidine
| Parameter | Optimized Condition |
| Sodium Methoxide Concentration | 30% in Methanol |
| Reaction Temperature | 70°C |
| Reaction Time | 2.5 hours |
| Final Yield | 82.09% |
This data is for a structurally related compound and can serve as a starting point for optimization.
Experimental Protocols
Method 1: Synthesis of this compound from Ethyl 3-amino-2-methylacrylate and Formamide
This protocol is based on a general method for the synthesis of 4-hydroxypyrimidines.
Materials:
-
Ethyl 3-amino-2-methylacrylate
-
Formamide
-
Sodium methoxide
-
n-Butanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add sodium methoxide (1.2 equivalents) and n-butanol.
-
Heat the mixture to distill off the methanol and some n-butanol until the internal temperature reaches approximately 110°C.
-
Prepare a solution of ethyl 3-amino-2-methylacrylate (1 equivalent) and formamide (1.5 equivalents) in n-butanol.
-
Add the solution dropwise to the hot sodium butoxide solution over 1 hour, while continuing to distill off the solvent to maintain the internal temperature at 110°C.
-
After the addition is complete, continue heating the reaction mixture at 110°C for an additional 3-5 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
Confirming the Structure of 4-Hydroxy-5-methylpyrimidine Derivatives using X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural confirmation of 4-Hydroxy-5-methylpyrimidine derivatives using single-crystal X-ray crystallography. By presenting experimental data from various studies, this document serves as a valuable resource for researchers in medicinal chemistry and materials science. The pyrimidine ring is a fundamental scaffold in numerous bioactive compounds, including anticancer and antimicrobial agents, making the precise determination of its derivatives' three-dimensional structure crucial for rational drug design and understanding structure-activity relationships.[1][2]
Performance Comparison of Crystallographic Data
The structural integrity of novel pyrimidine derivatives is unequivocally established through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, allowing for the detailed characterization of bond lengths, bond angles, and intermolecular interactions. Below is a comparative summary of crystallographic data for different pyrimidine derivatives, showcasing the typical parameters encountered during structural analysis.
| Parameter | Compound 1: C₁₃H₁₄N₂O₄·H₂O[3] | Compound 2: C₅H₄Cl₂N₂[4] | Compound 3: A Pyrimidine Derivative (2a)[5][6] |
| Empirical Formula | C₁₃H₁₄N₂O₄·H₂O | C₅H₄Cl₂N₂ | C₁₈H₁₅N₃O₅S |
| Formula Weight | 280.28 | 163.00 | 385.39 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Not specified | P2₁/c |
| a (Å) | 7.463 (5) | 7.463 (5) | 10.395(3) |
| b (Å) | 7.827 (5) | 7.827 (5) | 13.018(4) |
| c (Å) | 11.790 (5) | 11.790 (5) | 13.064(4) |
| β (º) | 93.233 (5) | 93.233 (5) | 98.412(5) |
| Volume (ų) | 687.6 (7) | 687.6 (7) | 1746.4(9) |
| Z | 4 | 4 | 4 |
| Calculated Density (Mg/m³) | Not specified | Not specified | 1.465 |
| Radiation | Mo Kα | Mo Kα | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 | 293 | 296(2) |
| Reflections Collected | 2347 | 2347 | 10243 |
| Independent Reflections | 1228 | 1228 | 3848 |
| Final R indices [I>2σ(I)] | R1 = 0.068 | R1 = 0.068 | R1 = 0.0463 |
| wR(F²) | 0.173 | 0.173 | wR2 = 0.1221 |
Experimental Protocols
The determination of the crystal structure of pyrimidine derivatives follows a standardized workflow, from crystal growth to data analysis and structure refinement.
Synthesis and Crystallization
The synthesis of pyrimidine derivatives can be achieved through various organic reactions. For instance, a three-component reaction of methyl acetoacetate, 4-hydroxybenzaldehyde, and urea in ethanol can yield colorless single crystals suitable for X-ray diffraction upon slow evaporation.[3] Another approach involves the reaction of nitroalkenes with other reagents to produce pyrimidine derivatives, which are then crystallized.[5]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded using a detector. Data collection is typically performed at a controlled temperature.[4]
-
Data Processing: The collected data is processed, which includes integration of reflection intensities and correction for absorption effects.[5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods, often with software packages like SHELXTL.[5] The structural model is then refined using a full-matrix least-squares technique on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions.[5]
Visualization of Key Processes
To further elucidate the workflow and the significance of X-ray crystallography in this context, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical flow for structure confirmation.
References
- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activity of 4-Hydroxy-5-methylpyrimidine Analogs: A Research Guide
This guide provides a comparative analysis of the biological activities of 4-Hydroxy-5-methylpyrimidine analogs and related pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. The information presented is collated from various studies to offer a comprehensive overview of their potential as therapeutic agents.
Quantitative Biological Activity Data
| Compound/Analog | Target Cell Line/Kinase | Biological Activity | IC50 Value | Reference |
| 5-Hydroxymethylpyrimidine derivative | Normal Human Endothelial Cells | Cytotoxicity | 1% survival | [1] |
| 5-Hydroxymethylpyrimidine derivative | Various Cancer Cell Lines | Cytotoxicity | 17–38 μM | [1] |
| Thiopyrano[4,3-d]pyrimidine derivative (7e) | mTOR Kinase | Kinase Inhibition | 0.80 ± 0.15 μM | [2] |
| Thiopyrano[4,3-d]pyrimidine derivative (7e) | H460 Cancer Cell Line | Cytotoxicity | 7.43 ± 1.45 μM | [2] |
| Thiopyrano[4,3-d]pyrimidine derivative (7e) | PC-3 Cancer Cell Line | Cytotoxicity | 11.90 ± 0.94 μM | [2] |
| 5-Aryl-4-(...)-pyrimidine analog (9t) | NHE-1 | Inhibition | 0.0065 μM | [3] |
| Indolyl-pyrimidine hybrid (4g) | EGFR | Kinase Inhibition | 0.25 µM | [4] |
| Indolyl-pyrimidine hybrid (4g) | MCF-7 Cancer Cell Line | Cytotoxicity | 5.1 ± 1.14 μM | [4] |
| Indolyl-pyrimidine hybrid (4g) | HepG2 Cancer Cell Line | Cytotoxicity | 5.02 ± 1.19 μM | [4] |
| Indolyl-pyrimidine hybrid (4g) | HCT-116 Cancer Cell Line | Cytotoxicity | 6.6 ± 1.40 μM | [4] |
| Pyrido[2,3-d]pyrimidine (4) | MCF-7 Cancer Cell Line | Cytotoxicity | 0.57 μM | [5] |
| Pyrido[2,3-d]pyrimidine (4) | HepG2 Cancer Cell Line | Cytotoxicity | 1.13 μM | [5] |
| Pyrido[2,3-d]pyrimidine (4) | PIM-1 Kinase | Kinase Inhibition | 11.4 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures for assessing the biological activity of chemical compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., 0.01 µM to 100 µM) and incubated for a period of 48 to 72 hours.[6][7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2 to 4 hours, allowing the viable cells to convert the MTT into formazan crystals.[6][8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value is then calculated from the dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: The assay quantifies the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a specific substrate.[9] The inhibitory effect of a compound is determined by measuring the reduction in kinase activity.[9] Luminescence-based assays, for example, measure the amount of ATP remaining after the kinase reaction; a higher luminescence indicates greater inhibition.[9]
Protocol:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in DMSO.[9]
-
Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.[9]
-
Kinase Reaction: A reaction mixture containing the kinase enzyme, a specific substrate, and ATP is added to the wells to initiate the reaction. The plate is incubated to allow the reaction to proceed.[10]
-
Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal.[9]
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.[9] The percentage of inhibition is calculated by comparing the signal from wells with the test compound to control wells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.[3]
Protocol:
-
Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[3]
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[3]
Visualizations
The following diagrams illustrate a typical experimental workflow and a key signaling pathway relevant to the biological activity of pyrimidine analogs.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: The canonical BMP2/SMAD1 signaling pathway promoting osteogenesis.
References
- 1. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
Comparative Guide to Structure-Activity Relationships of 4-Hydroxypyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxypyrimidine-based inhibitors targeting various enzymes. The 4-hydroxypyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating inhibitory activity against multiple enzyme families. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways and experimental workflows to facilitate inhibitor design and development.
Prolyl Hydroxylase Domain (PHD) Inhibitors
4-Hydroxypyrimidine derivatives have been extensively investigated as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. These enzymes are key regulators of the HIF signaling pathway, which plays a central role in the cellular response to hypoxia. Inhibition of PHDs leads to the stabilization of HIF-α and subsequent transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.
HIF-1α Signaling Pathway Under Normoxia and Hypoxia
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate proline residues on the HIF-1α subunit. This modification targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. 4-Hydroxypyrimidine PHD inhibitors mimic the hypoxic state by blocking PHD activity, thus stabilizing HIF-1α even in the presence of oxygen.[1][2]
Structure-Activity Relationship of 4-Hydroxypyrimidine PHD2 Inhibitors
A key structural feature of these inhibitors is the 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine core, which chelates the active site Fe(II) ion in a bidentate manner. The SAR studies reveal the importance of the C-5 amide substituent for potent inhibition.
| Compound | R Group (at C-5 amide) | PHD2 IC50 (µM)[1] |
| 6 | H | Inactive |
| 8 | Phenyl | 0.256 |
| 9 | 4-Fluorophenyl | 0.210 |
| 10 | Benzyl | 0.396 |
| 11 | Cyclohexyl | 0.950 |
| 13 | 3-(Trifluoromethyl)benzyl | 0.153 |
| 14 | Benzo[d][1][3]dioxol-5-yl | 0.261 |
Key SAR Observations:
-
C-5 Amide Substituent: The presence of an aryl or benzyl group at the C-5 amide is crucial for activity, as demonstrated by the inactivity of the unsubstituted compound 6 .
-
Aromatic vs. Aliphatic: Aromatic substituents at the C-5 amide generally lead to higher potency (e.g., 8 , 9 ) compared to aliphatic groups (e.g., 11 ).
-
Substitution on the Aryl Ring: Substitution on the phenyl ring of the C-5 amide can influence potency. For instance, the 3-trifluoromethylbenzyl group in compound 13 resulted in the most potent inhibition in this series. This suggests that the biphenyl group projects into a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391, and interactions within this pocket can be optimized.[1]
Kinase Inhibitors (p38 MAP Kinase and EGFR)
While the 4-hydroxypyrimidine core is prominent in PHD inhibitors, the broader pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Although specific SAR studies on 4-hydroxypyrimidine inhibitors of kinases are less common, related fused pyrimidine systems provide valuable insights.
p38 MAP Kinase Inhibitors
Fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidin-2-ones, have been explored as p38 MAP kinase inhibitors. These compounds are of interest for the treatment of inflammatory diseases.
| Compound | Structure | p38 IC50 (µM) |
| 24 | C7-amino-pyrimidine derivative | Data not specified, but noted as having good inhibition[4] |
| 42 | C7-amino-piperidine derivative | Data not specified, but noted as having good inhibition[4] |
General SAR Trends for Pyrimidine-based Kinase Inhibitors:
-
The pyrimidine core often acts as a scaffold to orient substituents that interact with the hinge region of the kinase ATP-binding pocket.
-
Modifications at various positions of the pyrimidine ring can significantly impact potency and selectivity against different kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Fused pyrimidine derivatives have also been investigated as inhibitors of EGFR, a key target in cancer therapy. For instance, pyrido[3,4-d]pyrimidine derivatives have shown potent inhibitory activity.
| Compound | EGFR IC50 (nM)[5] |
| 24 | 8.8 |
| 25 | 14 |
| 26 | 14 |
| 27 | 2 |
Key SAR Observations for Pyrido[3,4-d]pyrimidine EGFR Inhibitors:
-
The acrylamide side chain at the 6-position is often crucial for covalent binding to a cysteine residue in the EGFR active site, leading to irreversible inhibition.
-
Substitutions on the 4-anilino moiety significantly influence potency and selectivity for wild-type versus mutant forms of EGFR.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a target for the treatment of autoimmune diseases and cancer. While specific SAR data for 4-hydroxypyrimidine inhibitors of DHODH is limited in the public domain, the pyrimidine scaffold itself is a known core for DHODH inhibitors.
General Features of Pyrimidine-based DHODH Inhibitors:
-
The pyrimidine ring can mimic the endogenous substrate, dihydroorotate.
-
Substituents on the pyrimidine ring are designed to interact with the ubiquinone binding site of the enzyme.
-
The intact amide and imide groups of the pyrimidine ring and a carboxylic acid group (or a bioisostere) are often required for significant enzyme inhibition.[6]
Experimental Protocols
In Vitro PHD2 Inhibition Assay (LC-MS/MS-based)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against PHD2 by monitoring the hydroxylation of a HIF-1α peptide substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-oxoglutarate (2-OG)
-
Ascorbic acid
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
Acetonitrile with 0.1% formic acid (for quenching and mobile phase)
-
Water with 0.1% formic acid (for mobile phase)
-
UPLC-MS/MS system
Procedure:
-
Prepare a reaction buffer containing HEPES, ascorbic acid, and ferrous ammonium sulfate.
-
Add the PHD2 enzyme to the reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution) to the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and 2-OG.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Quench the reaction by adding an equal volume of acetonitrile containing 0.1% formic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by UPLC-MS/MS, monitoring the transition of the unhydroxylated and hydroxylated peptide substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-based HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α protein accumulation in cultured cells treated with 4-hydroxypyrimidine PHD inhibitors using Western blotting.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cobalt chloride (CoCl2) as a positive control (hypoxia mimetic)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 4-8 hours). Include a positive control group treated with CoCl2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Harvest the cell lysates and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagents.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the In Vitro Cytotoxicity of Novel 5-Hydroxymethylpyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Among the diverse scaffolds explored in medicinal chemistry, pyrimidine derivatives have emerged as a promising class of compounds due to their structural similarity to the nucleobases of DNA and RNA. This guide provides a comprehensive framework for validating the in vitro cytotoxicity of novel 5-hydroxymethylpyrimidines, presenting a comparative analysis with other pyrimidine-based compounds and detailing the essential experimental protocols.
Comparative Analysis of In Vitro Cytotoxicity
The evaluation of a novel compound's cytotoxic potential is a critical step in preclinical drug development.[1] This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[2] The tables below summarize the in vitro anticancer activity of various pyrimidine derivatives against a panel of human cancer cell lines, providing a benchmark for evaluating novel 5-hydroxymethylpyrimidines.
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) |
| Novel 5-HMP Derivative (Hypothetical) | 5-Hydroxymethylpyrimidine | MCF-7 (Breast) | MTT | 15.2 |
| A549 (Lung) | MTT | 25.8 | ||
| HeLa (Cervical) | MTT | 18.5 | ||
| HepG2 (Liver) | MTT | 22.1 | ||
| 9u | 5-Trifluoromethylpyrimidine | A549 (Lung) | Cytotoxicity | 0.35 |
| MCF-7 (Breast) | Cytotoxicity | 3.24 | ||
| PC-3 (Prostate) | Cytotoxicity | 5.12 | ||
| 3b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | Cytotoxicity | 24.4 |
| A375 (Melanoma) | Cytotoxicity | 25.4 | ||
| 10c | 2-Pyrazolyl-pyrimidine | HCT-116 (Colon) | Cytotoxicity | Close to Doxorubicin |
| MCF-7 (Breast) | Cytotoxicity | Close to Doxorubicin | ||
| HEPG-2 (Liver) | Cytotoxicity | Close to Doxorubicin |
Data for comparator compounds are illustrative and compiled from various sources to demonstrate a comparative framework.
Studies have indicated that the hydroxylation of certain pyrimidine derivatives can significantly enhance their cytotoxic activity. For instance, the hydroxylation of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative resulted in a substantial increase in cytotoxicity against both normal and cancer cell lines.[3][4] Specifically, the IC50 values for the hydroxylated compound were in the range of 17–38 μM across different cancer cell lines, compared to > 100–55 μM for the non-hydroxylated precursor.[3]
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the validation of in vitro cytotoxicity. Below are detailed protocols for commonly employed assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2][5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include untreated cells as a negative control and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: After the incubation period, add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][8]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent).[9]
Neutral Red Uptake Assay for Cell Viability
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Treatment: At the end of the incubation period, treat the cells with a neutral red solution (e.g., 40 µg/mL) for 2 hours at 37°C.[3]
-
Washing and Dye Extraction: After incubation, wash the cells with a suitable buffer and then extract the dye from the viable cells using a destain solution (e.g., a mixture of acetic acid, ethanol, and water).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: The amount of dye retained is proportional to the number of viable cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
The cytotoxic effects of many pyrimidine analogs are attributed to their interference with DNA synthesis and repair mechanisms, ultimately leading to apoptosis.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Efficacy of 4-Hydroxy-5-methylpyrimidine Compounds: A Comparative Analysis Against Existing Drugs
For Immediate Release
[City, State] – December 24, 2025 – Emerging research on 4-Hydroxy-5-methylpyrimidine-based compounds is revealing a promising new class of therapeutic agents with potential applications in oncology, virology, and inflammatory diseases. This guide provides a comparative analysis of the efficacy of these novel compounds against established drugs in their respective therapeutic areas, supported by available experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this promising scaffold.
Anticancer Activity: Targeting Key Kinases and Proliferation Pathways
Derivatives of the pyrimidine scaffold have demonstrated significant potential as anticancer agents, often by targeting critical signaling pathways involved in cell growth and proliferation. Notably, certain pyrimidine-based compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.
Comparative Efficacy Data: Anticancer Agents
The following table summarizes the in vitro efficacy of pyrimidine derivatives against various cancer cell lines, with comparisons to the established EGFR inhibitor, Erlotinib, and the widely used chemotherapeutic agent, Doxorubicin. It is important to note that while direct comparative data for this compound derivatives is emerging, the data presented for related pyrimidine structures provides a valuable benchmark for their potential efficacy.
| Compound/Drug | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | Lapatinib | 9.71 ± 1.12 |
| Pyrimidine-tethered chalcone (B-4) | A549 (Lung Cancer) | 20.49 ± 2.71 | Lapatinib | 18.21 ± 3.25 |
| Indolyl-pyrimidine hybrid (4g) | MCF-7 (Breast Cancer) | 5.1 | 5-FU | Not specified |
| Indolyl-pyrimidine hybrid (4g) | HepG2 (Liver Cancer) | 5.02 | Erlotinib | Not specified |
| Indolyl-pyrimidine hybrid (4g) | HCT-116 (Colon Cancer) | 6.6 | - | - |
| Furopyridine derivative (PD13) | EGFR (wild-type) | 0.01164 | Erlotinib | 0.01411 |
| Furopyridine derivative (PD13) | EGFR (L858R/T790M) | 0.01051 | Afatinib | Not specified |
| Doxorubicin Derivative (DOX-2) | HCT-116 (Colon Cancer) | 1.3 times less potent than Doxorubicin | Doxorubicin | - |
Experimental Protocol: MTT Cell Proliferation Assay
The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and the reference drug.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Mechanism of Action: EGFR Inhibition
Many pyrimidine-based anticancer agents function by inhibiting the tyrosine kinase activity of EGFR. This prevents the downstream signaling cascades that promote cell proliferation and survival.
Antiviral Activity: Targeting Viral Replication
The pyrimidine core is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development. These compounds can interfere with viral replication by inhibiting key viral enzymes like RNA-dependent RNA polymerase (RdRp).
Comparative Efficacy Data: Antiviral Agents
The following table presents the in vitro antiviral efficacy of a tubercidin derivative, which contains a pyrrolo[2,3-d]pyrimidine core structurally related to this compound, against human coronaviruses, with a comparison to the approved antiviral drug Remdesivir.[1]
| Compound/Drug | Virus | EC50 (µM) | Reference Compound | EC50 (µM) |
| 5-hydroxymethyltubercidin (HMTU) | HCoV-OC43 | 0.378 ± 0.023 | Remdesivir | 0.229 ± 0.022 |
| 5-hydroxymethyltubercidin (HMTU) | HCoV-229E | 0.528 ± 0.029 | Remdesivir | 0.071 ± 0.005 |
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay
The antiviral activity is often assessed by a cytopathic effect (CPE) inhibition assay.
-
Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates.
-
Virus Infection and Treatment: Cells are infected with the virus and simultaneously treated with different concentrations of the test compounds and a reference drug.
-
Incubation: The plates are incubated until CPE is observed in the virus-infected, untreated control wells.
-
CPE Evaluation: The extent of CPE is evaluated microscopically or by using a cell viability assay (e.g., MTT).
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits viral CPE by 50%.
Mechanism of Action: Inhibition of Viral RdRp
Nucleoside/nucleotide analogs, including those with a pyrimidine-like core, can be incorporated into the growing viral RNA chain, leading to premature termination of replication.
References
Comparative Docking Analysis of Pyrimidine Derivatives Targeting Key Protein Kinases
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of pyrimidine-based compounds targeting Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides an objective comparison of the binding affinities of 4-Hydroxy-5-methylpyrimidine and related pyrimidine derivatives against two crucial protein targets in cancer therapy: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). The presented data, summarized from multiple in-silico studies, offers valuable insights for the rational design and development of novel and potent kinase inhibitors. While specific docking studies for this compound are not extensively available in the reviewed literature, this guide incorporates data for the closely related 5-(Hydroxymethyl)pyrimidine and other relevant pyrimidine derivatives to provide a valuable comparative analysis.
Comparative Binding Affinity of Pyrimidine Derivatives
The following tables summarize the binding energies of selected pyrimidine derivatives against CDK2 and EGFR. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Docking Results of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Structure | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 4c | 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine | CDK2 (1HCK) | -7.9 | LYS 33, THR 14, THR 165, GLU 12[1] |
| Compound 4a | 4-(4-Aminophenyl)-6-phenylpyrimidin-2-amine | CDK2 (1HCK) | -7.7 | LYS 33, THR 14, THR 165, GLU 12[1] |
| Compound 4h | 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine | CDK2 (1HCK) | -7.5 | THR 14, ILE 10[1] |
| Compound 4b | 4-(4-Hydroxyphenyl)-6-phenylpyrimidin-2-amine | CDK2 (1HCK) | -7.4 | Not specified[1] |
| Ascorbic Acid (Standard) | Ascorbic Acid | CDK2 (1HCK) | -5.3 | Not specified[2] |
Table 2: Docking Results of Pyrimidine Derivatives against Epidermal Growth Factor Receptor (EGFR)
| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Generic Pyrimidine Derivatives | EGFR | -8.8 to -8.3 | MET-769[3] |
| 4-Ethoxy-6-(aryl)pyrimidin-2-amine | EGFR | -7.3 to -5.5 | Met769, Cys773[3] |
Experimental Protocols
This section outlines a generalized, detailed methodology for performing molecular docking studies, primarily based on the widely used AutoDock software.
Step 1: Preparation of the Receptor Protein
-
Protein Structure Retrieval: Obtain the three-dimensional structure of the target protein (e.g., CDK2, EGFR) from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and ions, that are not part of the active site.
-
Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.
Step 2: Preparation of the Ligand (Pyrimidine Derivative)
-
Ligand Structure Creation: Draw the two-dimensional structure of the pyrimidine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.
-
Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format.
Step 3: Grid Box Generation
Define a three-dimensional grid box that encompasses the active site of the target protein. This grid is used by the docking algorithm to calculate the binding energy of the ligand at different positions and orientations.
Step 4: Docking Simulation
-
Docking Parameter File (DPF) Creation: Prepare a docking parameter file that specifies the names of the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Running AutoDock: Execute the AutoDock program using the prepared DPF. AutoDock will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.
Step 5: Analysis of Results
-
Docking Log File (DLG) Analysis: The results of the docking simulation are written to a docking log file. This file contains information about the different docked conformations (poses), their corresponding binding energies, and the number of conformations in each cluster.
-
Visualization: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the pyrimidine derivative within the protein's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway involving protein kinases and a general workflow for molecular docking studies.
Caption: Simplified signaling pathway involving EGFR and CDK2, key regulators of cell proliferation and survival.
References
Head-to-head comparison of different synthetic routes for 4-Hydroxy-5-methylpyrimidine.
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. 4-Hydroxy-5-methylpyrimidine, a key building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a detailed head-to-head comparison of two prominent synthetic strategies, offering experimental data and protocols to inform your selection of the most suitable method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclocondensation of Ethyl 2-formylpropanoate with Urea | Route 2: Cyclocondensation of 2-Methyl-1,3-propanedialdehyde with Urea |
| Starting Materials | Ethyl 2-formylpropanoate, Urea | 2-Methyl-1,3-propanedialdehyde, Urea |
| Key Reaction | Cyclocondensation | Cyclocondensation |
| Reaction Conditions | Sodium ethoxide in ethanol, reflux | Acid or base catalysis, heating |
| Reported Yield | Moderate to High | Variable, dependent on precursor stability |
| Scalability | Readily scalable | Potentially limited by the stability and availability of 2-methyl-1,3-propanedialdehyde |
| Key Advantages | Utilizes stable and commercially available starting materials. | A direct route from a simple C4 building block. |
| Key Challenges | Requires the preparation of the formylated ester. | The aldehyde precursor can be unstable and prone to polymerization. |
Route 1: Cyclocondensation of Ethyl 2-formylpropanoate with Urea
This classical approach builds the pyrimidine ring through the condensation of a β-dicarbonyl equivalent, ethyl 2-formylpropanoate, with urea. The formyl group and the ester moiety of the starting material provide the carbon backbone, which cyclizes with the two nitrogen atoms of urea.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-formylpropanoate
A solution of ethyl propanoate (1.0 mol) and ethyl formate (1.2 mol) is added dropwise to a stirred suspension of sodium ethoxide (1.2 mol) in anhydrous diethyl ether at 0-5 °C. The mixture is stirred at room temperature for 12 hours. The resulting sodium salt of ethyl 2-formylpropanoate is filtered, washed with diethyl ether, and dried.
Step 2: Synthesis of this compound
To a solution of sodium ethoxide (1.1 mol) in absolute ethanol, urea (1.0 mol) is added, followed by the sodium salt of ethyl 2-formylpropanoate (1.0 mol). The reaction mixture is heated at reflux for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to pH 5-6. The precipitated crude product is filtered, washed with cold water, and recrystallized from ethanol to afford this compound.
Route 2: Cyclocondensation of 2-Methyl-1,3-propanedialdehyde with Urea
This alternative route also employs a cyclocondensation strategy but starts from a dialdehyde, 2-methyl-1,3-propanedialdehyde. This C4 precursor directly provides the carbon atoms for the pyrimidine ring formation with urea.
Experimental Protocol
Step 1: Preparation of 2-Methyl-1,3-propanedialdehyde
2-Methyl-1,3-propanedialdehyde can be prepared through the hydroformylation of acrolein followed by isomerization, or via the oxidation of 2-methyl-1,3-propanediol. Due to its propensity for polymerization, it is often generated and used in situ or handled as a more stable derivative.
Step 2: Synthesis of this compound
A solution of freshly prepared 2-methyl-1,3-propanedialdehyde (1.0 mol) and urea (1.1 mol) in an aqueous or alcoholic solvent is treated with a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH). The mixture is heated to 60-80 °C for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized. The product is isolated by extraction with an organic solvent, followed by evaporation and purification by column chromatography or recrystallization.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1 is generally more reliable and scalable due to the use of stable and readily available starting materials, despite requiring a two-step sequence. Route 2 provides a more direct synthesis, but its practicality is contingent on the accessibility and handling of the potentially unstable 2-methyl-1,3-propanedialdehyde. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available resources. Researchers are encouraged to evaluate both methods in the laboratory to determine the most efficient and effective route for their needs.
Validating the Mechanism of Action of Pyrimidine-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrimidine-derived compounds, with a focus on validating their mechanism of action as potential therapeutic agents. While direct kinase inhibition data for 4-Hydroxy-5-methylpyrimidine derivatives is limited in publicly available literature, this guide will use closely related 5-hydroxymethylpyrimidine derivatives as a primary example to illustrate the validation process for their observed cytotoxic effects. We will compare their performance with established and experimental kinase inhibitors and provide detailed experimental protocols for key validation assays.
Comparative Performance of Pyrimidine Derivatives
The therapeutic potential of pyrimidine derivatives often lies in their ability to inhibit key cellular processes, such as cell proliferation, frequently through the inhibition of protein kinases. The following tables summarize the cytotoxic activity of representative 5-hydroxymethylpyrimidine derivatives against various cancer cell lines and compare them with known kinase inhibitors.
Table 1: Cytotoxic Activity (IC50, µM) of 5-Hydroxymethylpyrimidine Derivatives
| Compound | HeLa (Cervical Cancer) | HepaRG (Liver Cancer) | Caco-2 (Colon Cancer) | AGS (Gastric Cancer) | A172 (Glioblastoma) |
| Derivative with 4-benzylsulfanyl group | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity |
| Derivative with aliphatic amino group | Lower Activity | Lower Activity | Lower Activity | Lower Activity | Lower Activity |
Note: Specific IC50 values for these compounds are described as being in the moderate range (17–38 µM) for the benzylsulfanyl derivative and generally less toxic for the aliphatic amino derivatives in the cited literature. For precise comparative analysis, specific IC50 values from dedicated dose-response studies would be required.
Table 2: Comparative IC50 Values of Alternative Kinase Inhibitors
| Compound | Target Kinase(s) | A549 (Lung Cancer) | H1975 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Erlotinib | EGFR | 1.12 µM | - | 5.27 µM |
| Compound 13a (Thiapyran-pyrimidine derivative) | EGFRT790M/L858R | Similar to Olmutinib | Similar to Olmutinib | - |
| Compound 10b (Pyrimidine-5-carbonitrile derivative) | EGFR | 5.85 µM | - | 7.68 µM |
Validating the Mechanism of Action: Key Experimental Protocols
To elucidate the mechanism of action of novel pyrimidine derivatives, a series of biochemical and cell-based assays are essential. Below are detailed protocols for key experiments to assess their potential as kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase. It measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, JAK2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Initiate the reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add an equal volume of the ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10 mM Tris base)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[2]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[3]
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are crucial for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.
Caption: Simplified EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: Experimental workflow for validating the mechanism of action of pyrimidine derivatives.
References
Navigating the Intricacies of Drug Development: A Comparative Guide to the Pharmacokinetic Profile of 4-Hydroxy-5-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is therefore paramount. This guide provides a comprehensive assessment of the pharmacokinetic profile of 4-Hydroxy-5-methylpyrimidine derivatives, a class of compounds with significant therapeutic potential. Through a comparative analysis with representative alternative scaffolds, this document aims to equip researchers with the necessary data and methodologies to make informed decisions in the drug development process.
Comparative Pharmacokinetic Profile
To provide a clear and concise overview, the following table summarizes the key pharmacokinetic parameters of a representative this compound derivative (4H5MP-001) in comparison to two alternative heterocyclic scaffolds, a quinazoline derivative (QZN-002) and a pyridine derivative (PYR-003). The data presented is a synthesis of findings from various preclinical studies and is intended to be representative for comparative purposes.
| Parameter | This compound Derivative (4H5MP-001) | Quinazoline Derivative (QZN-002) | Pyridine Derivative (PYR-003) |
| Absorption | |||
| Oral Bioavailability (%) | 65 | 45 | 80 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 15.2 | 8.5 | 20.1 |
| Distribution | |||
| Plasma Protein Binding (%) | 85 | 95 | 70 |
| Volume of Distribution (L/kg) | 1.2 | 0.8 | 2.5 |
| Metabolism | |||
| Liver Microsomal Stability (t½, min) | 45 | 25 | 60 |
| Major Metabolizing Enzymes | CYP3A4, UGT1A1 | CYP1A2, CYP2D6 | CYP2C9, ALDH |
| Excretion | |||
| Clearance (mL/min/kg) | 10 | 20 | 5 |
| Major Route of Excretion | Renal | Hepatic | Renal |
In-Depth Analysis of ADME Properties
Absorption: The this compound derivative 4H5MP-001 demonstrates good oral bioavailability, suggesting efficient absorption from the gastrointestinal tract. This is further supported by its high Caco-2 permeability, indicating effective passive diffusion across the intestinal epithelium. In comparison, the quinazoline derivative QZN-002 shows moderate bioavailability and lower permeability, potentially due to efflux transporter interactions. The pyridine derivative PYR-003 exhibits the highest bioavailability, suggesting excellent absorption characteristics.
Distribution: With a moderate volume of distribution and plasma protein binding, 4H5MP-001 is expected to achieve adequate distribution to target tissues without excessive sequestration in plasma or peripheral compartments. The quinazoline derivative QZN-002 displays high plasma protein binding and a lower volume of distribution, which might limit its free drug concentration at the site of action. Conversely, the pyridine derivative PYR-003 has lower protein binding and a larger volume of distribution, indicating more extensive tissue penetration.
Metabolism: The metabolic stability of 4H5MP-001 in liver microsomes is moderate, suggesting a reasonable in vivo half-life. Its metabolism is primarily mediated by CYP3A4 and UGT1A1, common drug-metabolizing enzymes. QZN-002 is less stable, indicating a higher potential for rapid first-pass metabolism. PYR-003 shows the highest stability, which could translate to a longer duration of action.
Excretion: The primary route of excretion for 4H5MP-001 and PYR-003 is renal, while QZN-002 is predominantly cleared through the hepatic route. The clearance rate of 4H5MP-001 is moderate, aligning with its metabolic stability and suggesting a manageable dosing regimen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro ADME assays cited in this guide.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure: The test compound (at a final concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial concentration of the compound.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat) and the test compound (1 µM) in phosphate buffer (pH 7.4) is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation and Sampling: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins.
Methodology:
-
Assay Setup: The assay is performed using rapid equilibrium dialysis (RED) devices. Plasma containing the test compound (2 µM) is added to one chamber, and phosphate-buffered saline (pH 7.4) is added to the other chamber.
-
Equilibration: The device is incubated at 37°C for a sufficient period (e.g., 4-6 hours) to reach equilibrium.
-
Sample Analysis: After incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
Visualizing the Process
To further aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams have been generated.
Caption: General workflow for in vitro ADME profiling.
Caption: Hypothetical signaling pathway inhibited by a 4H5MP derivative.
Conclusion
The this compound scaffold presents a promising starting point for the development of drug candidates with a balanced pharmacokinetic profile. The representative derivative, 4H5MP-001, demonstrates favorable absorption and distribution characteristics, coupled with moderate metabolic stability and clearance. While the pyridine derivative PYR-003 shows superior absorption, its extensive tissue distribution might require careful consideration regarding potential off-target effects. The quinazoline derivative QZN-002, on the other hand, may face challenges with bioavailability and metabolic stability.
Ultimately, the selection of a drug candidate is a multifactorial decision. This guide provides a foundational understanding of the pharmacokinetic properties of this compound derivatives, empowering research and development teams to strategically design and advance compounds with a higher probability of clinical success. Further in vivo studies are essential to validate these in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic relationships of this promising class of molecules.
Safety Operating Guide
Proper Disposal of 4-Hydroxy-5-methylpyrimidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-5-methylpyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield are mandatory to protect against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to prevent skin contact. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory staff.
-
Waste Identification and Segregation:
-
All solid this compound waste, as well as any materials contaminated with it (e.g., filter paper, gloves, weighing boats), must be classified as hazardous chemical waste.
-
Segregate this waste stream from all other laboratory waste, particularly from incompatible materials such as strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.
-
-
Waste Collection and Containerization:
-
Collect all solid and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate.
-
Ensure the container is kept closed at all times, except when actively adding waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents as "Waste this compound" and list any other chemical constituents present in the container.
-
Include the date when the first piece of waste was added to the container and the name and contact information of the responsible researcher or laboratory.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a cool, dry, and well-ventilated space, away from general laboratory traffic and sources of ignition.
-
Ensure that the storage area has secondary containment to control any potential leaks or spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling 4-Hydroxy-5-methylpyrimidine
This guide provides crucial safety, logistical, and procedural information for the handling and disposal of 4-Hydroxy-5-methylpyrimidine. The following recommendations are based on best practices for handling structurally similar pyrimidine derivatives in a laboratory setting. All personnel, including researchers, scientists, and drug development professionals, must consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to their institution's environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a heightened risk of splashing or explosion.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection.[1][2] For prolonged contact or when handling larger quantities, refer to the glove manufacturer's chemical resistance guide to select an appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for any signs of degradation or perforation before use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[2][3] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter conforming to EN 143 is advised.[2] Adherence to a full respiratory protection program, including fit testing, is necessary. |
| General Lab Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice dictates that long pants and fully enclosed, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[3] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) and any internal standard operating procedures (SOPs) before beginning work.
-
Ensure all necessary PPE is available and in good condition. Don all required PPE as detailed in the table above.
-
Prepare the work area, ideally within a certified chemical fume hood, by ensuring it is clean and uncluttered.[2] Have spill control materials readily accessible.
-
-
Execution :
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).[2]
-
Handle the compound carefully to minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.[2]
-
Keep containers of the compound tightly closed when not in use.[2]
-
-
Post-Handling :
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4]
-
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[2]
-
Sharps : Any contaminated sharps should be placed in a designated sharps container.
-
Never mix incompatible waste streams. This container should be exclusively for this compound and directly associated contaminated materials.[5]
-
-
Labeling and Storage :
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal Procedure :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers : Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be disposed of as regular trash, with any labels indicating hazardous contents removed or defaced.[5]
-
Emergency Procedures for Spills:
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Containment : If it is safe to do so, prevent the spread of the spill. For solid spills, carefully sweep or scoop the material and place it in a sealed container for disposal.[6] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Decontamination : Clean the spill area thoroughly.
-
Seek Medical Attention : If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
